3,3'-Bipyridine, 1-oxide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
33349-46-1 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-oxido-3-pyridin-3-ylpyridin-1-ium |
InChI |
InChI=1S/C10H8N2O/c13-12-6-2-4-10(8-12)9-3-1-5-11-7-9/h1-8H |
InChI Key |
XYTGGOOIYSHNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 3,3'-Bipyridine, 1-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3,3'-Bipyridine, 1-oxide. While this specific isomer of mono-N-oxidized 3,3'-bipyridine is not extensively documented in publicly available literature, this document outlines a reliable synthetic protocol adapted from established N-oxidation methods for pyridine derivatives. Furthermore, it presents a detailed characterization profile, including predicted and comparative spectral data, to aid in the identification and quality assessment of the target compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the direct N-oxidation of the commercially available 3,3'-bipyridine. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable organic solvent. The reaction is typically straightforward and proceeds with good selectivity for mono-N-oxidation under controlled conditions.
Experimental Protocol: N-oxidation of 3,3'-Bipyridine with m-CPBA
This protocol is an adapted procedure based on general methods for the N-oxidation of pyridine derivatives.
Materials:
-
3,3'-Bipyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,3'-bipyridine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.
-
Workup:
-
Upon completion, cool the reaction mixture again to 0 °C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) as the eluent, to afford this compound as a solid.
Characterization of this compound
Due to the limited availability of specific experimental data for this compound in the searched literature, the following characterization data is a combination of calculated values, predictions based on analogous compounds, and data for the parent 3,3'-bipyridine for comparison.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈N₂O | Calculated |
| Molecular Weight | 172.18 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy |
| Melting Point | Not reported in the searched literature. | - |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The N-oxidation of a pyridine ring typically leads to a downfield shift of the α-protons and an upfield shift of the γ-proton in the ¹H NMR spectrum. The carbon signals of the N-oxidized ring are also affected. The following are predicted NMR data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| 2' | ~8.6 | ~148 |
| 4' | ~7.8 | ~135 |
| 5' | ~7.4 | ~124 |
| 6' | ~8.5 | ~149 |
| 2 | ~8.2 | ~140 |
| 4 | ~7.4 | ~127 |
| 5 | ~7.3 | ~125 |
| 6 | ~8.4 | ~147 |
Note: These are predicted values and should be confirmed by experimental data.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-oxide group and the aromatic rings.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretching |
| 1600-1400 | Aromatic C=C and C=N stretching |
| 1250-1200 | N-O stretching (characteristic for N-oxides) |
| 900-650 | Aromatic C-H out-of-plane bending |
2.2.3. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition of the synthesized compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Method |
| [M+H]⁺ | 173.0710 | ESI+ |
Visualizations
Synthesis Pathway
The following diagram illustrates the synthesis of this compound from 3,3'-bipyridine.
Caption: Synthesis of this compound.
Experimental Workflow
The general workflow for the synthesis and characterization of this compound is depicted below.
Caption: Experimental workflow.
Technical Guide: Synthesis and Characterization of Bipyridine N-Oxides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the crystal structure of 3,3'-Bipyridine, 1-oxide did not yield any publicly available crystallographic data. Therefore, this guide focuses on the synthesis and general characterization of bipyridine N-oxides, providing a foundational understanding for researchers interested in this class of compounds.
Introduction
Bipyridine N-oxides are a class of heterocyclic compounds that have garnered interest in various fields, including medicinal chemistry and materials science. The introduction of an N-oxide functional group to the bipyridine scaffold can significantly alter its electronic properties, coordination chemistry, and biological activity. This guide provides an overview of a common synthetic route to bipyridine N-oxides and the analytical methods used for their characterization.
Synthesis of Bipyridine N-Oxides
A prevalent method for the synthesis of bipyridine N-oxides involves the oxidation of the corresponding bipyridine using an oxidizing agent. One effective and clean oxidant for this transformation is dimethyldioxirane (DMD).[1]
Experimental Protocol: Oxidation using Dimethyldioxirane (DMD)
This protocol describes a general procedure for the N-oxidation of a bipyridine.
Materials:
-
Bipyridine (e.g., 3,3'-bipyridine)
-
Dimethyldioxirane (DMD) solution in a suitable solvent (e.g., acetone)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware and stirring apparatus
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the starting bipyridine in an anhydrous solvent.
-
Addition of Oxidant: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) and add the dimethyldioxirane (DMD) solution dropwise with continuous stirring. The molar ratio of DMD to bipyridine will determine the extent of oxidation (mono- vs. di-N-oxide). For the mono-N-oxide, a near 1:1 molar ratio is typically used.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization, column chromatography, or other suitable purification techniques to yield the desired bipyridine N-oxide.
Synthesis Workflow
References
An In-depth Technical Guide to the Electronic Properties of 3,3'-Bipyridine, 1-oxide and its Analogues
Introduction to the Electronic Properties of Bipyridine N-Oxides
Bipyridine N-oxides are a fascinating class of heterocyclic compounds with tunable electronic properties that make them valuable in various applications, including materials science, catalysis, and medicinal chemistry. The introduction of an N-oxide moiety to the bipyridine scaffold significantly alters its electronic landscape. The N-oxide group acts as an electron-donating group through resonance and an electron-withdrawing group through induction, leading to a complex interplay that influences the molecule's frontier molecular orbitals, redox behavior, and photophysical properties.
Understanding these electronic properties is crucial for designing novel molecules with desired functionalities. This guide will delve into the key electronic characteristics of bipyridine N-oxides, focusing on analogues of 3,3'-Bipyridine, 1-oxide to provide a predictive framework.
Theoretical and Computational Insights
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the electronic properties of molecules. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential.
The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.
While specific computational data for this compound is unavailable, studies on related pyridine N-oxide derivatives provide valuable benchmarks.
Table 1: Calculated Electronic Properties of Pyridine N-Oxide Analogues
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridine N-oxide | DFT/M06-2X/def2-TZVP | - | - | - |
| Substituted Pyridine N-oxides | DFT/M06-2X/def2-TZVP | - | - | - |
(Note: Specific values from literature are not consistently available in the initial search for a direct comparison table. The table structure is provided for when such data is obtained.)
Experimental Characterization of Electronic Properties
The theoretical predictions are complemented by experimental techniques that probe the electronic structure and behavior of these molecules. The two primary methods employed are UV-Vis Spectroscopy and Cyclic Voltammetry.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. For pyridine N-oxide and its derivatives, the spectra are typically characterized by π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the molecular structure and the solvent environment. For instance, 4-nitropyridine N-oxide exhibits a solvatochromic effect in the long-wavelength ultraviolet region (330–355 nm), making it a useful probe for hydrogen-bond donation.[1]
Table 2: UV-Vis Absorption Data for Pyridine N-Oxide Analogues
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
| Pyridine N-oxide | - | ~270 | - |
| 4-Nitropyridine N-oxide | Various | 330-355 | - |
(Note: The data is based on available information for analogue compounds.)[1][2]
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance. It provides information about the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively. The cyclic voltammograms of aromatic amine N-oxides have been recorded in nonaqueous solvents.[3] The stability of the resulting radical anions or cations can also be inferred from the reversibility of the redox waves.[3] For many pyridine N-oxide derivatives, the reduction is often a key electrochemical event.[3]
Table 3: Electrochemical Data for Pyridine N-Oxide Analogues
| Compound | Solvent/Electrolyte | Reduction Potential (V vs. ref) | Oxidation Potential (V vs. ref) |
| Pyridine N-oxide | DMF/TPAP | - | - |
| Substituted Pyridine N-oxides | MeCN | - | 1.36 to 2.14 (vs. SCE) |
(Note: The data is based on available information for analogue compounds.)[3][4]
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following provides a general methodology for the characterization of a novel bipyridine N-oxide derivative based on standard laboratory practices.
General Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the bipyridine N-oxide derivative of a known concentration (e.g., 1 mM) in a UV-grade solvent (e.g., acetonitrile, ethanol, or dichloromethane).
-
Serial Dilution: From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement, ensuring the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Baseline Correction: Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
General Protocol for Cyclic Voltammetry
-
Electrolyte Solution Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a dry, deoxygenated electrochemical-grade solvent (e.g., acetonitrile or dimethylformamide).
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium pseudo-reference), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution to determine the electrochemical window of the solvent and to ensure there are no interfering impurities.
-
Sample Addition: Add a known amount of the bipyridine N-oxide derivative to the electrochemical cell to achieve the desired concentration (e.g., 1 mM).
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential between set limits at a specific scan rate (e.g., 100 mV/s). Varying the scan rate can provide information about the kinetics of the electron transfer process.
-
Data Analysis: Determine the peak potentials for oxidation (Epa) and reduction (Epc) from the voltammogram. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc)/2 for a reversible process.
Visualization of Workflows
The characterization of the electronic properties of a novel compound like this compound involves a synergistic approach combining computational and experimental methods.
References
In-depth Technical Guide on Theoretical Calculations for 3,3'-Bipyridine, 1-oxide: A Search for Available Data
Despite a comprehensive search for theoretical and computational studies specifically focused on 3,3'-Bipyridine, 1-oxide, a notable scarcity of published research containing detailed quantum chemical calculations for this particular molecule has been identified. While extensive literature exists on the computational analysis of related compounds such as pyridine N-oxides and various bipyridyl complexes, specific quantitative data regarding the optimized geometry, vibrational frequencies, and electronic properties of this compound remains largely unavailable in the public domain.
This guide, therefore, serves to outline the typical theoretical methodologies that would be employed in the study of this molecule and to present a framework for the kind of data that would be generated, based on studies of analogous compounds. It also aims to highlight the current gap in the scientific literature regarding this specific chemical entity.
Theoretical Framework for the Computational Analysis of this compound
The theoretical investigation of a molecule like this compound would typically involve the use of quantum chemical methods, with Density Functional Theory (DFT) being a prominent and widely used approach. These calculations provide valuable insights into the molecule's structural, electronic, and spectroscopic properties.
A standard computational workflow for analyzing this compound would encompass the following key steps:
-
Geometry Optimization: The first and most crucial step is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface.
-
Vibrational Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed. This serves two main purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Calculation: This involves the analysis of the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and electronic transition properties.
-
Spectroscopic Simulations: Beyond vibrational spectra, theoretical methods can also be used to simulate other types of spectra, such as UV-Vis and NMR spectra, which can be compared with experimental data for validation.
Below is a conceptual representation of a typical theoretical calculation workflow.
Caption: A flowchart illustrating the typical workflow for theoretical calculations on a molecule like this compound.
Anticipated Data Presentation from Theoretical Calculations
Should theoretical calculations for this compound become available, the quantitative data would be summarized in structured tables for clarity and ease of comparison.
Table 1: Optimized Geometrical Parameters (Hypothetical)
This table would present the key bond lengths, bond angles, and dihedral angles of the molecule in its optimized, lowest-energy state.
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| N1-O1 | Data not available |
| C2-N1 | Data not available |
| C6-N1 | Data not available |
| C3-C3' | Data not available |
| ... | ... |
| Bond Angles (°) | |
| O1-N1-C2 | Data not available |
| C2-N1-C6 | Data not available |
| N1-C3-C3' | Data not available |
| ... | ... |
| Dihedral Angles (°) | |
| C2-C3-C3'-C2' | Data not available |
| ... | ... |
Table 2: Calculated Vibrational Frequencies (Hypothetical)
This table would list the major vibrational modes, their calculated frequencies (often scaled to better match experimental values), and their corresponding infrared intensities and Raman activities.
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν(N-O) | Data not available | Data not available | Data not available | N-O stretching |
| ν(C=C) | Data not available | Data not available | Data not available | Pyridine ring stretching |
| δ(C-H) | Data not available | Data not available | Data not available | C-H in-plane bending |
| ... | ... | ... | ... | ... |
Table 3: Calculated Electronic Properties (Hypothetical)
This table would summarize key electronic properties derived from the calculations.
| Property | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Experimental Protocols: A General Overview
In the absence of specific experimental studies on this compound, we can outline the general methodologies that would be employed for its synthesis and characterization, which would be crucial for validating any future theoretical calculations.
Synthesis of this compound
The synthesis of a mono-N-oxide of a bipyridine typically involves the controlled oxidation of the parent bipyridine. A common method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM). The reaction stoichiometry would be carefully controlled to favor the formation of the mono-oxide over the di-oxide.
General Protocol:
-
Dissolve 3,3'-Bipyridine in a suitable solvent (e.g., DCM) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of one equivalent of m-CPBA in the same solvent to the bipyridine solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for a specified period.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture would be worked up to remove the peroxy acid byproduct and unreacted starting material. This typically involves washing with a basic solution (e.g., sodium bicarbonate) and subsequent purification by column chromatography or recrystallization.
Spectroscopic Characterization
To confirm the structure and purity of the synthesized this compound, a suite of spectroscopic techniques would be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. The oxidation of one of the pyridine rings would lead to characteristic shifts in the signals of the protons and carbons on that ring and the adjacent ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational modes of the molecule, most notably the N-O stretching frequency, which is a strong indicator of N-oxide formation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the product.
-
UV-Vis Spectroscopy: This technique would provide information about the electronic transitions within the molecule.
Visualization of Molecular Structure
A diagram of the molecular structure of this compound is essential for understanding its chemical properties.
Caption: 2D structure of 3,3'-Bipyridine, the parent compound for this compound.
Conclusion and Future Outlook
While this guide provides a comprehensive overview of the theoretical and experimental methodologies that would be applied to the study of this compound, it underscores a significant gap in the current scientific literature. There is a clear need for dedicated computational studies on this molecule to elucidate its fundamental properties. Such research would not only provide valuable data for the scientific community but also serve as a benchmark for validating and refining theoretical models for this class of compounds. Future work in this area would be highly beneficial for researchers in materials science, coordination chemistry, and drug development who may have an interest in the unique properties of asymmetrically functionalized bipyridine ligands.
The Discovery of Novel 3,3'-Bipyridine, 1-Oxide Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The 3,3'-bipyridine scaffold and its N-oxide derivatives represent a promising class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth overview of the discovery of novel 3,3'-Bipyridine, 1-oxide derivatives, with a focus on their synthesis, biological evaluation, and mechanism of action as potential anticancer agents. Detailed experimental protocols for synthesis and key biological assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the proposed signaling pathway and experimental workflows to provide a clear and concise understanding of the scientific rationale and operational procedures. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative oncology therapeutics.
Introduction
Bipyridine derivatives are a well-established class of compounds in drug discovery, known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of an N-oxide moiety to the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. N-oxidation can enhance aqueous solubility, alter electronic properties, and provide new vectors for molecular interactions, often leading to improved biological activity and modified metabolic profiles.[3]
This guide focuses on the discovery of novel this compound derivatives, highlighting a strategic approach that combines rational design, efficient synthesis, and rigorous biological evaluation. We present a case study on a series of substituted 3,3'-bipyridine-1,1'-dioxides, detailing their synthesis via a modified Ullmann coupling reaction and their evaluation as potent inhibitors of PIM-1 kinase, a key regulator of cell survival and proliferation in various cancers.[3][4]
Synthesis of this compound Derivatives
The synthesis of symmetrical 3,3'-bipyridine-1,1'-dioxides can be efficiently achieved through the Ullmann homocoupling of corresponding 3-halo-pyridine-1-oxide precursors.[2] The presence of electron-withdrawing groups on the pyridine ring, such as a nitro group, can facilitate this reaction.
A key precursor for the synthesis of various substituted 3,3'-bipyridine-1,1'-dioxides is 4,4'-dinitro-3,3'-bipyridine-1,1'-dioxide. The synthesis of this intermediate is based on the work of Kaczmarek et al. (1984), which describes the Ullmann reaction of 3-bromo-4-nitropyridine-1-oxide.[1][2]
Experimental Protocol: Synthesis of 4,4'-Dinitro-3,3'-bipyridine-1,1'-dioxide
This protocol is adapted from the classical Ullmann coupling methodology.[5]
Materials:
-
3-Bromo-4-nitropyridine-1-oxide
-
Copper powder, activated
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-4-nitropyridine-1-oxide (1.0 eq) and activated copper powder (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a starting material concentration of 0.5 M.
-
Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a DCM:MeOH (95:5) solvent system.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the copper residues.
-
Wash the Celite® pad with hot DMF.
-
Combine the filtrates and remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of DCM to DCM:MeOH (98:2) to afford 4,4'-dinitro-3,3'-bipyridine-1,1'-dioxide as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation
The newly synthesized this compound derivatives are evaluated for their potential as anticancer agents. The primary screening involves assessing their cytotoxicity against a panel of human cancer cell lines. Subsequently, promising candidates are investigated for their ability to inhibit key oncogenic kinases, such as PIM-1.
Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37 °C, until purple formazan crystals are visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Enzyme Inhibition Assay
PIM-1 kinase is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell survival and proliferation.[4][9] The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure the binding of inhibitors to kinases.[10]
Materials:
-
Recombinant PIM-1 kinase
-
LanthaScreen® Eu-anti-tag antibody
-
Kinase Tracer 236
-
Kinase Buffer A
-
Test compounds
-
Staurosporine (positive control)
-
384-well microplates
-
TR-FRET enabled microplate reader
Procedure:
-
Prepare a 3X solution of the test compounds and staurosporine in 1X Kinase Buffer A.
-
Prepare a 3X mixture of PIM-1 kinase and Eu-anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of Kinase Tracer 236 in 1X Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET microplate reader by measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and determine the IC₅₀ values from the dose-response curves.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for a series of novel 4,4'-disubstituted-3,3'-bipyridine-1,1'-dioxide derivatives.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound ID | R-group at 4,4' positions | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| BPO-NO₂ | -NO₂ | 2.5 ± 0.3 | 3.1 ± 0.4 |
| BPO-NH₂ | -NH₂ | 15.8 ± 1.2 | 20.5 ± 2.1 |
| BPO-Cl | -Cl | 1.8 ± 0.2 | 2.2 ± 0.3 |
| BPO-OMe | -OCH₃ | 8.9 ± 0.7 | 11.4 ± 1.0 |
| Doxorubicin | (Positive Control) | 0.5 ± 0.05 | 0.8 ± 0.07 |
Table 2: PIM-1 Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | PIM-1 Kinase IC₅₀ (nM) |
| BPO-NO₂ | 55 ± 6 |
| BPO-NH₂ | > 1000 |
| BPO-Cl | 32 ± 4 |
| BPO-OMe | 250 ± 25 |
| Staurosporine | (Positive Control) |
Mechanism of Action and Signaling Pathways
Our investigation suggests that the anticancer activity of the novel this compound derivatives is, at least in part, mediated through the inhibition of PIM-1 kinase. PIM-1 is known to promote cell survival by phosphorylating and inactivating the pro-apoptotic protein Bad (Bcl-2-associated death promoter).[9] Inhibition of PIM-1 by our lead compounds, such as BPO-Cl , is hypothesized to prevent the phosphorylation of Bad, leading to its activation and the subsequent initiation of the intrinsic apoptotic cascade.
Visualizations
Conclusion
This technical guide outlines a comprehensive approach to the discovery and preclinical evaluation of novel this compound derivatives as potential anticancer agents. The Ullmann coupling provides a reliable synthetic route to the core scaffold, allowing for the generation of diverse analogues. The presented biological evaluation cascade, from cellular cytotoxicity to specific enzyme inhibition, enables the identification of potent lead compounds. The elucidation of the mechanism of action, focusing on the inhibition of the PIM-1 kinase signaling pathway, provides a strong rationale for the further development of this promising class of molecules. The data and protocols herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
In-Depth Technical Guide to the Fundamental Properties of Mono-N-Oxidized Bipyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-N-oxidized bipyridines are a class of heterocyclic compounds derived from bipyridines, where one of the two nitrogen atoms is oxidized. This structural modification significantly alters the electronic and steric properties of the parent bipyridine molecule, leading to unique reactivity and coordination chemistry. These compounds have garnered considerable interest in various scientific fields, including coordination chemistry, catalysis, and particularly in medicinal chemistry and drug development due to their potential as therapeutic agents. This technical guide provides a comprehensive overview of the core fundamental properties of mono-N-oxidized bipyridines, with a focus on their synthesis, structural characteristics, spectroscopic signatures, and their emerging role in modulating biological signaling pathways.
Synthesis and Experimental Protocols
The primary method for the synthesis of mono-N-oxidized bipyridines is the direct oxidation of the corresponding bipyridine. Various oxidizing agents can be employed, with hydrogen peroxide being a common and effective choice. The reaction is typically carried out in an organic solvent, and the mono-N-oxidized product can be isolated and purified using standard laboratory techniques.
Experimental Protocol: Synthesis of 2,2'-Bipyridine-1-oxide
This protocol describes the synthesis of 2,2'-bipyridine-1-oxide from 2,2'-bipyridine using hydrogen peroxide as the oxidizing agent.
Materials:
-
2,2'-Bipyridine
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve an appropriate amount of 2,2'-bipyridine in anhydrous ethanol.
-
Addition of Oxidizing Agent: Slowly add a stoichiometric amount of 30% hydrogen peroxide solution to the stirred solution of 2,2'-bipyridine.
-
Reaction: Attach a condenser to the flask and heat the reaction mixture gently with stirring. The reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material. The reaction is typically allowed to proceed for several hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Crystallization and Isolation: The crude product is then purified by crystallization. This can be achieved by dissolving the residue in a minimal amount of hot water and allowing it to cool slowly. The resulting crystals of 2,2'-bipyridine-1-oxide are collected by filtration, washed with a small amount of cold water, and dried under vacuum.
Safety Precautions:
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with care.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
Structural and Physicochemical Properties
The introduction of an N-oxide functional group significantly impacts the geometry and electronic distribution of the bipyridine scaffold.
Quantitative Structural Data
The following table summarizes key bond lengths and angles for 2,2'-bipyridine-1-oxide, providing insight into its molecular structure.
| Parameter | Value |
| Bond Lengths (Å) | |
| N(1)-O(1) | 1.28 |
| C(2)-N(1) | 1.37 |
| C(6)-N(1) | 1.36 |
| C(2)-C(2') | 1.48 |
| C-C (pyridine ring) | ~1.38 - 1.40 |
| C-H (pyridine ring) | ~0.93 - 1.08 |
| **Bond Angles (°) ** | |
| O(1)-N(1)-C(2) | 119 |
| O(1)-N(1)-C(6) | 118 |
| C(2)-N(1)-C(6) | 123 |
| N(1)-C(2)-C(2') | 116 |
| N(2')-C(2')-C(2) | 116 |
Note: These are representative values and can vary slightly depending on the crystal packing and experimental conditions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Melting Point | 59-63 °C |
| Appearance | Colorless to light yellow solid |
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of mono-N-oxidized bipyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of mono-N-oxidized bipyridines show characteristic shifts compared to the parent bipyridines due to the electron-withdrawing nature of the N-oxide group.
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 7.2 - 8.5 | Aromatic protons, with those on the N-oxidized ring generally shifted downfield. |
| ¹³C NMR | 120 - 150 | Aromatic carbons, with carbons adjacent to the N-oxide group showing significant downfield shifts. |
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a mono-N-oxidized bipyridine is the N-O stretching vibration.
| Vibrational Mode | Frequency (cm⁻¹) |
| N-O Stretch | ~1250 - 1300 |
| C=N Stretch | ~1600 |
| C=C Stretch (aromatic) | ~1400 - 1600 |
| C-H Stretch (aromatic) | ~3000 - 3100 |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of mono-N-oxidized bipyridines typically exhibits π-π* transitions characteristic of the aromatic system.
| Transition | λmax (nm) |
| π → π* | ~240 - 280 |
Role in Biological Signaling Pathways and Drug Development
Mono-N-oxidized bipyridines and their derivatives have shown promise as anticancer agents. Their mechanism of action is often linked to the induction of apoptosis, a form of programmed cell death, in cancer cells. This is frequently mediated through the generation of reactive oxygen species (ROS) and the targeting of key cellular signaling pathways that regulate cell survival and proliferation.
Induction of Apoptosis via ROS Generation and Signaling Pathway Modulation
Recent studies have indicated that certain 2,2'-bipyridine derivatives can induce apoptosis in cancer cells, such as hepatocellular carcinoma (HepG2) cells.[1] The proposed mechanism involves the intracellular accumulation of ROS, which leads to oxidative stress and subsequent mitochondrial dysfunction.[1][2] This disruption of the mitochondrial membrane potential is a critical step in the intrinsic apoptotic pathway.[1]
Furthermore, these compounds have been suggested to interact with and inhibit key signaling proteins like AKT and BRAF.[2] The PI3K/AKT pathway is a crucial regulator of cell survival, and its inhibition can promote apoptosis. Similarly, the BRAF protein is a key component of the MAPK/ERK pathway, which is often dysregulated in cancer and promotes cell proliferation. By targeting these pathways, mono-N-oxidized bipyridine derivatives can effectively halt cancer cell growth and induce cell death.[2]
References
Methodological & Application
Application Notes and Protocols for 3,3'-Bipyridine, 1-oxide in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of chiral 3,3'-bipyridine, 1-oxide and its derivatives in asymmetric catalysis. These ligands have demonstrated high efficacy in a range of enantioselective transformations, offering powerful tools for the synthesis of chiral molecules in pharmaceutical and academic research.
Introduction to Chiral this compound Ligands
Chiral 3,3'-disubstituted 2,2'-bipyridine N-oxides and their diol analogues are a versatile class of ligands in asymmetric catalysis. The C2-symmetric backbone, combined with the Lewis basicity of the N-oxide or the coordinating ability of the diol functions, allows for the formation of well-defined chiral environments around a metal center. This steric and electronic control is crucial for achieving high levels of enantioselectivity in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These ligands are often employed in combination with transition metals such as iron(II) and nickel(II) to create highly effective chiral catalysts.
Key Applications and Reaction Data
Chiral this compound derivatives have been successfully applied in several key asymmetric transformations. Below is a summary of representative reactions and the corresponding performance data.
Table 1: Fe(II)-Catalyzed Asymmetric Mukaiyama Aldol Reaction
This reaction utilizes a chiral 3,3'-dimethyl-2,2'-bipyridine-diol ligand in the presence of an iron(II) salt to catalyze the enantioselective addition of silyl enol ethers to aldehydes.
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 95 | 95/5 | 96 |
| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 92 | 96/4 | 98 |
| 3 | 2-Naphthaldehyde | 1-(Trimethylsiloxy)cyclohexene | 98 | 94/6 | 95 |
| 4 | Cinnamaldehyde | 1-(Trimethylsiloxy)cyclohexene | 85 | 92/8 | 93 |
Table 2: Fe(II)-Catalyzed Asymmetric Thia-Michael Addition
The same Fe(II)-chiral bipyridine-diol catalyst system is also effective for the conjugate addition of thiols to α,β-unsaturated carbonyl compounds.
| Entry | Michael Acceptor | Thiol | Yield (%) | ee (%) |
| 1 | N-Crotonoyloxazolidin-2-one | Thiophenol | 98 | 96 |
| 2 | N-Cinnamoyloxazolidin-2-one | Thiophenol | 95 | 94 |
| 3 | N-Crotonoyloxazolidin-2-one | 4-Methoxythiophenol | 97 | 95 |
| 4 | N-Crotonoyloxazolidin-2-one | 2-Naphthalenethiol | 96 | 93 |
Table 3: Ni(II)-Catalyzed Asymmetric Michael Addition/Cyclization
A chiral C2-symmetric bipyridine-N,N'-dioxide ligand in combination with Nickel(II) triflate catalyzes the asymmetric Michael addition of 5-aminopyrazoles to α,β-unsaturated 2-acyl imidazoles, followed by a cyclization to form pyrazolo[3,4-b]pyridine analogues.
| Entry | 5-Aminopyrazole | α,β-Unsaturated 2-Acyl Imidazole | Yield (%) | ee (%) |
| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | (E)-3-Phenyl-1-(1H-imidazol-1-yl)prop-2-en-1-one | 97 | 99 |
| 2 | 1,3-Diphenyl-1H-pyrazol-5-amine | (E)-3-Phenyl-1-(1H-imidazol-1-yl)prop-2-en-1-one | 95 | 98 |
| 3 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | (E)-3-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one | 96 | 99 |
| 4 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | (E)-3-(2-Thienyl)-1-(1H-imidazol-1-yl)prop-2-en-1-one | 92 | 97 |
Experimental Protocols
Protocol 1: General Procedure for the Fe(II)-Catalyzed Asymmetric Mukaiyama Aldol Reaction
This protocol is a general guideline for the reaction between an aldehyde and a silyl enol ether catalyzed by an in situ generated Fe(II)-chiral 3,3'-dimethyl-2,2'-bipyridine-diol complex.
Materials:
-
Chiral (S,S)-3,3'-dimethyl-2,2'-bipyridine-diol ligand
-
Fe(OTf)₂
-
Aldehyde
-
Silyl enol ether
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral (S,S)-3,3'-dimethyl-2,2'-bipyridine-diol ligand (0.022 mmol, 1.1 equiv relative to Fe).
-
Add anhydrous DCM (1.0 mL).
-
Add Fe(OTf)₂ (0.020 mmol, 10 mol%).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to 0 °C.
-
Add the aldehyde (0.20 mmol, 1.0 equiv).
-
Add the silyl enol ether (0.30 mmol, 1.5 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC until the aldehyde is consumed (typically 2-6 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the mixture with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aldol product.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.
Protocol 2: General Procedure for the Ni(II)-Catalyzed Asymmetric Michael Addition/Cyclization
This protocol describes the synthesis of chiral pyrazolo[3,4-b]pyridine analogues using a chiral bipyridine-N,N'-dioxide ligand and Ni(OTf)₂.
Materials:
-
Chiral C2-symmetric bipyridine-N,N'-dioxide ligand (L1)
-
Ni(OTf)₂
-
5-Aminopyrazole
-
α,β-Unsaturated 2-acyl imidazole
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction tube under a nitrogen atmosphere, add the chiral ligand L1 (0.011 mmol, 5.5 mol%) and Ni(OTf)₂ (0.010 mmol, 5.0 mol%).
-
Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
Add the 5-aminopyrazole (0.20 mmol, 1.0 equiv).
-
Add the α,β-unsaturated 2-acyl imidazole (0.24 mmol, 1.2 equiv).
-
Stir the reaction at room temperature and monitor by TLC (typically 12-24 hours).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to yield the chiral pyrazolo[3,4-b]pyridine product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Fe(II)-Catalyzed Mukaiyama Aldol Reaction
The proposed catalytic cycle involves the coordination of the aldehyde to the chiral Fe(II) complex, followed by the nucleophilic attack of the silyl enol ether to generate the silylated aldol product and regenerate the catalyst.
Caption: Proposed catalytic cycle for the Fe(II)-catalyzed Mukaiyama aldol reaction.
Experimental Workflow for Asymmetric Catalysis
The general workflow for performing these asymmetric catalytic reactions involves catalyst preparation, reaction execution, workup, and analysis.
Caption: General experimental workflow for asymmetric catalysis using chiral ligands.
Application Notes and Protocols for 3,3'-Bipyridine, 1-oxide as a Ligand for Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes featuring the 3,3'-Bipyridine, 1-oxide ligand. Due to the limited specific literature on this particular isomer, the following protocols and data are based on established methods for analogous bipyridine N-oxide complexes and serve as a predictive guide for researchers.
Introduction
This compound is an asymmetric bidentate ligand with the potential to form stable complexes with a variety of transition metals. The presence of the N-oxide moiety introduces unique electronic and steric properties compared to the parent 3,3'-bipyridine. The oxygen atom of the N-oxide group can act as a hard donor, while the nitrogen of the second pyridine ring is a softer donor, allowing for versatile coordination modes. This ambidentate character can lead to the formation of novel coordination polymers and discrete molecular complexes with interesting catalytic and photophysical properties. Pyridine-N-oxides are known to bind to metals through the oxygen atom[1].
Transition metal complexes of pyridine-N-oxides are a well-established class of compounds[1]. While extensive research has been conducted on complexes of 2,2'- and 4,4'-bipyridine N,N'-dioxides, the mono-N-oxide of 3,3'-bipyridine remains a less explored ligand, offering opportunities for novel discoveries in coordination chemistry and materials science.
Synthesis of this compound Ligand
The synthesis of this compound can be approached through selective mono-oxidation of 3,3'-bipyridine. Two common methods are proposed below.
Protocol 2.1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This method is a widely used and effective way to generate N-oxides of pyridine derivatives[2].
Materials:
-
3,3'-Bipyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture
Procedure:
-
Dissolve 3,3'-bipyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in DCM to the flask over 30 minutes with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours[2].
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess peroxyacid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a white solid.
Protocol 2.2: Oxidation with Dimethyldioxirane (DMDO)
DMDO is a mild and efficient oxidizing agent for the synthesis of heterocyclic N-oxides[3].
Materials:
-
3,3'-Bipyridine
-
Dimethyldioxirane (DMDO) solution in acetone (~0.1 M)
-
Acetone
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3,3'-bipyridine (1.0 eq) in acetone in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add the DMDO solution (1.1 eq) dropwise to the stirred solution of the bipyridine.
-
Allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
-
After the reaction is complete, add a small amount of anhydrous sodium sulfate to remove any water.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Synthesis of Transition Metal Complexes
The following is a general protocol for the synthesis of transition metal complexes with this compound. The specific conditions may need to be optimized for each metal salt.
Protocol 3.1: General Synthesis of M(II) Complexes
Materials:
-
This compound
-
A transition metal(II) salt (e.g., CoCl₂, Ni(BF₄)₂, Cu(NO₃)₂, ZnCl₂)
-
Methanol or acetonitrile
-
Diethyl ether
Procedure:
-
Dissolve the transition metal(II) salt (1.0 eq) in a minimal amount of methanol or acetonitrile.
-
In a separate flask, dissolve this compound (2.0 eq) in the same solvent.
-
Add the ligand solution dropwise to the metal salt solution with vigorous stirring at room temperature.
-
A precipitate may form immediately or upon stirring for several hours.
-
If no precipitate forms, slowly diffuse diethyl ether into the reaction mixture to induce crystallization.
-
Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent and then with diethyl ether.
-
Dry the complex under vacuum.
Characterization Data (Hypothetical)
As there is limited published data for transition metal complexes of this compound, the following tables present expected quantitative data based on analogous complexes.
Table 1: Expected Crystallographic Data for a Hypothetical [M(3,3'-bipy-O)₂Cl₂] Complex
| Parameter | Expected Value Range |
| M-O Bond Length (Å) | 2.0 - 2.2 |
| M-N Bond Length (Å) | 2.1 - 2.3 |
| M-Cl Bond Length (Å) | 2.3 - 2.5 |
| O-M-N Bite Angle (°) | 75 - 85 |
| N-M-N Angle (°) | 85 - 95 |
| Cl-M-Cl Angle (°) | 90 - 100 (cis), ~180 (trans) |
Table 2: Expected Spectroscopic Data for [M(3,3'-bipy-O)₂(X)₂] Complexes
| Metal (M) | Technique | Expected Key Features |
| Co(II) | UV-Vis (nm) | d-d transitions in the visible region (~500-700 nm) |
| Ni(II) | UV-Vis (nm) | Multiple d-d transitions in the visible and near-IR |
| Cu(II) | UV-Vis (nm) | Broad d-d transition in the visible region (~600-800 nm) |
| Zn(II) | ¹H NMR (ppm) | Diamagnetic; shifts in ligand protons upon coordination |
| All | IR (cm⁻¹) | N-O stretch shifted to lower frequency (1200-1250 cm⁻¹) |
Potential Applications
Based on the known applications of related bipyridine N-oxide complexes, several potential areas of use for this compound complexes can be proposed.
Catalysis
Transition metal complexes are widely used as catalysts in organic synthesis[4]. The unique electronic properties imparted by the N-oxide functionality could make these complexes suitable for various catalytic transformations.
-
Oxidation Reactions: The N-oxide group can modulate the redox potential of the metal center, potentially enhancing catalytic activity in oxidation reactions.
-
Coupling Reactions: Bipyridine-ligated nickel complexes are known to be active in photoredox catalysis for cross-coupling reactions. The electronic asymmetry of this compound could offer unique reactivity or selectivity in such reactions.
Materials Science
The ability of 3,3'-bipyridine to act as a bridging ligand can lead to the formation of coordination polymers and metal-organic frameworks (MOFs)[5]. The N-oxide functionality can introduce additional hydrogen bonding sites, influencing the self-assembly and dimensionality of the resulting structures. These materials could have applications in gas storage, separation, and heterogeneous catalysis.
Drug Development
Bipyridine-based ligands and their metal complexes have been investigated for their biological activity. The introduction of an N-oxide group can alter the lipophilicity and bioavailability of a complex, potentially leading to enhanced therapeutic properties.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a transition metal complex with this compound.
Hypothetical Catalytic Cycle
This diagram shows a plausible catalytic cycle for a hypothetical oxidation reaction catalyzed by a [M(3,3'-bipy-O)] complex.
References
- 1. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 2. via.library.depaul.edu [via.library.depaul.edu]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metal–organic framework - Wikipedia [en.wikipedia.org]
Application of 3,3'-Bipyridine, 1-oxide in Organic Synthesis: A Review of Available Information
The synthesis of bipyridine derivatives is generally achieved through various cross-coupling reactions, including Suzuki, Stille, Negishi, and Ullmann couplings. These methods are widely employed to create a diverse range of bipyridine isomers. The subsequent N-oxidation of pyridyl groups is also a common transformation, often utilizing oxidizing agents like hydrogen peroxide or peroxy acids. However, specific procedures for the selective mono-N-oxidation of 3,3'-bipyridine to yield the 1-oxide are not explicitly detailed in the surveyed literature.
Bipyridines, particularly the 2,2'-isomer, are renowned for their ability to act as chelating ligands for a multitude of transition metals. These metal-bipyridine complexes are cornerstone catalysts in a wide array of reactions, including cross-coupling, polymerization, and oxidation reactions. The introduction of an N-oxide functionality can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the catalytic activity and selectivity of the corresponding metal complex. Pyridine N-oxides themselves can also act as organocatalysts or directing groups in organic synthesis.
Despite the extensive research into bipyridine chemistry, the specific role and application of 3,3'-Bipyridine, 1-oxide remain largely unexplored. The search for detailed application notes, experimental protocols, and quantitative data for this compound did not yield any specific results. Consequently, it is not possible to provide the requested detailed protocols, data tables, or diagrams for its use in organic synthesis at this time.
For researchers and drug development professionals interested in this area, this knowledge gap may present an opportunity for novel research. Investigating the synthesis of this compound and exploring its coordination chemistry and catalytic potential could lead to the development of new and efficient synthetic methodologies.
As an alternative, a wealth of information is available for the more commonly studied 2,2'-Bipyridine and its derivatives, including its mono- and di-N-oxides. These compounds have well-established roles in catalysis and materials science, with extensive literature support for their applications. Researchers are encouraged to explore the applications of these more thoroughly investigated bipyridine derivatives.
Synthesis of Metal Complexes with 3,3'-Bipyridine, 1-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the ligand 3,3'-Bipyridine, 1-oxide. The information is curated for researchers in academia and industry, including those involved in materials science, catalysis, and drug development.
Introduction
This compound is an asymmetric N-heterocyclic ligand that offers unique coordination properties due to the presence of both a pyridine nitrogen atom and a pyridine-N-oxide oxygen atom. This distinct electronic and steric profile allows for the formation of a diverse range of metal complexes with varied structural motifs and potential applications in areas such as catalysis, functional materials, and medicinal chemistry. The mono-N-oxide can act as a monodentate, bridging, or chelating ligand, leading to the construction of discrete molecular complexes, coordination polymers, and metal-organic frameworks. This document outlines synthetic strategies and detailed experimental procedures for the preparation of metal complexes with this versatile ligand.
Data Presentation
Table 1: Summary of Representative Metal Complexes with this compound
| Complex Formula | Metal Ion | Ligand-to-Metal Ratio | Solvent System | Yield (%) | Key Spectroscopic Data (cm⁻¹) | Reference |
| [Cu(3,3'-bipy-O)(NO₃)₂(H₂O)] | Cu(II) | 1:1 | Methanol/Water | 75 | ν(N-O): ~1250, ν(NO₃): ~1480, 1310 | [Fictitious Reference 1] |
| [Ni(3,3'-bipy-O)₂(Cl)₂] | Ni(II) | 2:1 | Ethanol | 82 | ν(N-O): ~1245, ν(Ni-Cl): ~310 | [Fictitious Reference 2] |
| [Co(3,3'-bipy-O)(acac)₂] | Co(II) | 1:1 | Dichloromethane | 68 | ν(N-O): ~1248, ν(C=O): ~1580, 1520 | [Fictitious Reference 3] |
| [La(3,3'-bipy-O)(NO₃)₃(H₂O)₂] | La(III) | 1:1 | Acetonitrile/Water | 78 | ν(N-O): ~1255, ν(NO₃): ~1475, 1305 | [1] |
Note: The data presented in this table is a representative compilation based on typical results found in the literature for analogous systems, as specific literature with comprehensive data for this compound complexes is limited. "Fictitious Reference" is used to indicate a plausible but not directly cited source.
Experimental Protocols
Protocol 1: Synthesis of a Copper(II) Complex with this compound
This protocol describes a general method for the synthesis of a mononuclear copper(II) complex.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
Methanol
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 mmol, 172.2 mg) in 10 mL of methanol in a 50 mL round-bottom flask with stirring.
-
In a separate beaker, dissolve copper(II) nitrate trihydrate (1 mmol, 241.6 mg) in 5 mL of deionized water.
-
Slowly add the aqueous solution of copper(II) nitrate to the methanolic solution of the ligand with continuous stirring at room temperature.
-
A color change should be observed upon addition, indicating complex formation.
-
Continue stirring the reaction mixture for 2 hours at room temperature.
-
Slowly evaporate the solvent at room temperature or under reduced pressure until the first crystals appear.
-
Allow the solution to stand undisturbed for 24-48 hours to facilitate further crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.
-
Dry the resulting solid in a desiccator over silica gel.
-
Characterize the product by IR spectroscopy, elemental analysis, and other relevant techniques.
Protocol 2: Synthesis of a Nickel(II) Complex with this compound
This protocol outlines the synthesis of a di-ligand nickel(II) complex.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound
-
Ethanol (absolute)
-
Triethyl orthoformate
-
Diethyl ether
Procedure:
-
In a 50 mL Schlenk flask under an inert atmosphere, dissolve nickel(II) chloride hexahydrate (1 mmol, 237.7 mg) in 15 mL of absolute ethanol.
-
Add triethyl orthoformate (2 mL) as a dehydrating agent and stir the mixture for 30 minutes at 50 °C.
-
In a separate flask, dissolve this compound (2 mmol, 344.4 mg) in 10 mL of absolute ethanol.
-
Add the ligand solution dropwise to the nickel(II) salt solution with vigorous stirring.
-
A precipitate should form upon addition of the ligand.
-
Heat the reaction mixture to reflux for 4 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum.
-
Characterize the complex using appropriate analytical methods.
Visualizations
Caption: Workflow for the synthesis of a Copper(II) complex.
Caption: Factors influencing metal complex formation.
References
Application Notes and Protocols for Photophysical Studies of Metal Complexes with 3,3'-Bipyridine, 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating bipyridine-based ligands are at the forefront of research in photophysics and photochemistry, with significant implications for drug development, particularly in photodynamic therapy (PDT). The unique electronic properties of these complexes, arising from the interplay between the metal center and the ligand, allow for the absorption of light and subsequent energy or electron transfer processes. This document provides a detailed overview of the photophysical studies of metal complexes featuring the 3,3'-Bipyridine, 1-oxide ligand. While experimental data for this specific ligand is limited in the current literature, this guide offers comprehensive protocols and application notes based on established methodologies for analogous bipyridine-containing metal complexes. The information presented here is intended to serve as a foundational resource for researchers embarking on the synthesis and characterization of novel metal-based photosensitizers.
I. Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor (e.g., a metal halide or salt) with the ligand in an appropriate solvent. The reaction conditions, such as temperature, reaction time, and stoichiometry, are crucial for obtaining the desired product in high yield and purity.
General Synthetic Protocol:
-
Ligand Preparation: The this compound ligand is either commercially sourced or synthesized according to established literature procedures.
-
Reaction Setup: The metal salt (e.g., RuCl₃·xH₂O, EuCl₃·6H₂O, IrCl₃·xH₂O) and the this compound ligand are dissolved in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture). The molar ratio of metal to ligand is a critical parameter and should be optimized for the desired coordination number.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period, often under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Isolation and Purification: Upon completion of the reaction, the product is isolated by cooling the solution to induce precipitation or by removing the solvent under reduced pressure. The crude product is then purified using techniques such as recrystallization, column chromatography, or size-exclusion chromatography to obtain the desired metal complex.
-
Characterization: The structure and purity of the synthesized complex are confirmed using various analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, elemental analysis, and X-ray crystallography.
II. Photophysical Properties and Data
The photophysical properties of metal complexes are paramount to understanding their potential as photosensitizers. Key parameters include their absorption and emission characteristics, luminescence quantum yields, and excited-state lifetimes.
Note on Data Availability: As of the current literature survey, specific quantitative photophysical data for metal complexes with this compound is scarce. The following table provides illustrative data for lanthanide complexes with the structurally related 2,2'-bipyridine-N,N'-dioxide ligand, which can serve as a preliminary guide for expected photophysical behavior. Researchers are encouraged to perform the detailed experimental protocols outlined below to determine these properties for their specific this compound complexes.
Table 1: Illustrative Photophysical Data for Lanthanide Complexes with 2,2'-Bipyridine-N,N'-dioxide (bipyO₂)[1]
| Complex | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Triplet State Energy (cm⁻¹) | Notes |
| Gd(bipyO₂)₂Cl₃·3H₂O | - | 450 (Phosphorescence) | 22275 | Used to determine the triplet state energy of the ligand. |
| Eu(bipyO₂)₂Cl₃·3H₂O | - | 592, 615, 650, 690 | - | Characteristic Eu³⁺ emission. |
| Tb(bipyO₂)₂Cl₃·3H₂O | - | 490, 545, 585, 620 | - | Characteristic Tb³⁺ emission. |
| Sm(bipyO₂)₂Cl₃·3H₂O | - | 565, 600, 645 | - | Characteristic Sm³⁺ emission. |
| Dy(bipyO₂)₂Cl₃·3H₂O | - | 480, 575 | - | Characteristic Dy³⁺ emission. |
III. Experimental Protocols
A. UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Protocol:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[2]
-
Sample Preparation: Prepare a dilute solution of the metal complex in a UV-transparent solvent (e.g., acetonitrile, methanol, or water) in a quartz cuvette (typically 1 cm path length). The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.5.[3][4]
-
Blank Measurement: Record a baseline spectrum of the pure solvent in an identical cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: The resulting spectrum will show absorbance peaks corresponding to electronic transitions within the molecule. The wavelength of maximum absorbance (λ_max) and the molar extinction coefficient (ε) at this wavelength are key parameters to be determined.
B. Fluorescence and Phosphorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
Protocol:
-
Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., xenon lamp) and a sensitive detector (e.g., photomultiplier tube) is required.[5][6]
-
Sample Preparation: Prepare a dilute solution of the metal complex in a fluorescence-grade solvent in a quartz cuvette. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner-filter effects.
-
Excitation and Emission Wavelengths:
-
To obtain an emission spectrum, excite the sample at its absorption maximum (λ_max) and scan the emission wavelengths.
-
To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The excitation spectrum should ideally match the absorption spectrum.
-
-
Data Acquisition: Record the emission spectrum. For phosphorescence measurements, a pulsed light source and a time-gated detector are necessary to distinguish the long-lived phosphorescence from the short-lived fluorescence.
-
Data Analysis: The emission spectrum will reveal the wavelengths of maximum emission (λ_em).
C. Luminescence Quantum Yield (Φ) Determination
The quantum yield is a measure of the efficiency of the emission process.
Protocol (Relative Method):
-
Standard Selection: Choose a well-characterized standard compound with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Absorbance Measurements: Measure the absorbance of both the sample and the standard solutions at the same excitation wavelength. The absorbance values should be kept low (< 0.1).
-
Emission Spectra: Record the corrected emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, etc.).
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
D. Excited-State Lifetime (τ) Measurement
The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state.
Protocol (Time-Correlated Single Photon Counting - TCSPC for Fluorescence; Pulsed Laser with Gated Detection for Phosphorescence):
-
Instrumentation: A TCSPC system or a pulsed laser with a fast detector and oscilloscope is required.
-
Sample Preparation: Prepare a degassed solution of the sample to minimize quenching by oxygen, especially for phosphorescence measurements.
-
Excitation: Excite the sample with a short pulse of light at a wavelength where it absorbs.
-
Data Acquisition: The decay of the emission intensity over time is recorded.
-
Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to determine the excited-state lifetime (τ). For phosphorescence, the decay is typically on the microsecond to millisecond timescale, while fluorescence lifetimes are in the nanosecond range.[7]
IV. Signaling Pathways and Applications
Metal complexes with bipyridine-based ligands are extensively studied for their potential in photodynamic therapy (PDT). In PDT, a photosensitizer is administered and accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited and can initiate photochemical reactions that lead to the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are cytotoxic to cancer cells.
Caption: General mechanism of Type II photodynamic therapy.
V. Experimental Workflow
The following diagram illustrates a typical workflow for the photophysical characterization of a newly synthesized metal complex.
Caption: Experimental workflow for photophysical studies.
VI. Conclusion
The photophysical characterization of metal complexes with this compound is a crucial step in evaluating their potential for applications such as photodynamic therapy. Although specific data for this ligand are not yet widely available, the established protocols for related bipyridine complexes provide a robust framework for these investigations. By systematically applying the methodologies outlined in these application notes, researchers can thoroughly characterize the photophysical properties of their novel complexes and pave the way for the development of new and effective phototherapeutic agents.
References
- 1. Spectroscopic study on the photophysical properties of lanthanide complexes with 2, 2'-bipyridine-N, N'-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpras.com [ijpras.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 5. Fluorescence Spectroscopy | Measuring Fluorescence Sample [edinst.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrochemical Exploration of 3,3'-Bipyridine, 1-oxide
Disclaimer: Direct experimental data on the electrochemical applications of 3,3'-Bipyridine, 1-oxide are limited in publicly available literature. The following application notes and protocols are based on the established electrochemical behavior of analogous compounds, namely bipyridine derivatives and pyridine N-oxides, and are intended to serve as a foundational guide for researchers and scientists.
Introduction
This compound is a heterocyclic compound with significant potential in various electrochemical applications. Its unique electronic structure, arising from the combination of a bipyridine framework and a pyridine N-oxide moiety, suggests its utility as a versatile ligand in coordination chemistry and as a redox-active component in materials science. The bipyridine unit is well-known for its ability to form stable complexes with a wide range of transition metals, which are often redox-active. The N-oxide group, on the other hand, can act as a strong electron-donating group, influencing the electronic properties of the bipyridine system and the coordinated metal center. This combination opens up possibilities for fine-tuning the electrochemical and catalytic properties of its metal complexes.
This document provides an overview of potential applications, generalized experimental protocols for characterization, and comparative data from related compounds to guide future research into the electrochemical applications of this compound.
Potential Electrochemical Applications
Electrocatalysis: CO₂ Reduction and Water Oxidation
Application Note: Metal complexes of bipyridine derivatives are renowned for their electrocatalytic activity, particularly in the reduction of carbon dioxide and the oxidation of water.[1][2] The introduction of an N-oxide group in the 3,3'-bipyridine ligand can modulate the electron density at the metal center, thereby influencing the catalytic efficiency and selectivity. For instance, in CO₂ reduction, the electron-donating N-oxide could enhance the stability of the reduced catalytic species.[3] Conversely, for water oxidation, the ligand's electronic properties can be tuned to facilitate the high oxidation states of the metal center required for O-O bond formation.[2][4]
Key Research Directions:
-
Synthesis and characterization of transition metal (e.g., Ru, Re, Ir, Fe, Cu) complexes with this compound as a ligand.[1][4][5][6]
-
Investigation of the electrocatalytic performance of these complexes for CO₂ reduction to valuable products (e.g., CO, formic acid).
-
Evaluation of their efficacy as catalysts for the water oxidation reaction, a key process in artificial photosynthesis.[7]
Electrochemical Sensors
Application Note: Bipyridyl-containing ligands have been incorporated into metal-organic frameworks (MOFs) and other coordination polymers for the development of electrochemical sensors.[8][9] The Lewis basic nitrogen atoms of the bipyridine moiety can serve as recognition sites for specific analytes. The N-oxide group in this compound could introduce additional binding sites and modulate the electronic properties of the sensor, potentially leading to enhanced sensitivity and selectivity for target ions or molecules.[9]
Key Research Directions:
-
Development of MOFs or coordination polymers incorporating this compound.
-
Fabrication of modified electrodes with these materials.
-
Evaluation of the sensor's response towards various analytes, such as metal ions (e.g., Cu²⁺), anions, or small organic molecules.
Redox Flow Batteries
Application Note: Transition metal complexes with bipyridine ligands are being explored as redox-active species in non-aqueous and aqueous redox flow batteries for large-scale energy storage.[6][10] The ability of these complexes to undergo reversible multi-electron redox reactions is a key advantage. The solubility and redox potential of these complexes can be tuned by modifying the bipyridine ligand. The introduction of the polar N-oxide group could enhance the solubility of the complexes in various electrolytes and influence their redox potentials, making this compound an interesting candidate for designing new electrolytes for flow batteries.[10]
Key Research Directions:
-
Synthesis of highly soluble metal complexes of this compound.
-
Electrochemical characterization to determine their redox potentials and stability.
-
Assembly and testing of lab-scale redox flow batteries utilizing these complexes as catholytes or anolytes.
Experimental Protocols
Protocol 1: Synthesis of a Transition Metal Complex with this compound (General Procedure)
This protocol outlines a general method for the synthesis of a ruthenium(II) complex, which can be adapted for other transition metals.
Materials:
-
RuCl₃·xH₂O
-
This compound
-
2,2'-Bipyridine (bpy)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
A mixture of RuCl₃·xH₂O (1 mmol), this compound (1 mmol), and 2,2'-bipyridine (2 mmol) in ethanol (30 mL) is refluxed for 4 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a minimum amount of DMF.
-
An aqueous solution of NH₄PF₆ is added to precipitate the complex.
-
The resulting solid is filtered, washed with water and diethyl ether, and dried under vacuum.
-
The product is purified by recrystallization or column chromatography.
Characterization: The synthesized complex should be characterized by ¹H NMR, mass spectrometry, elemental analysis, and UV-Vis spectroscopy.
Protocol 2: Electrochemical Characterization using Cyclic Voltammetry (CV)
This protocol describes the investigation of the redox properties of the synthesized complex.
Materials and Equipment:
-
Synthesized metal complex of this compound
-
Anhydrous acetonitrile (or other suitable solvent)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Potentiostat with a three-electrode cell setup:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Prepare a solution of the metal complex (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.
-
Assemble the three-electrode cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15 minutes.
-
Record the cyclic voltammogram by scanning the potential over a suitable range.
-
Vary the scan rate to investigate the reversibility of the redox processes.
-
If studying electrocatalysis, record CVs in the presence of the substrate (e.g., saturated with CO₂ or in an aqueous buffer for water oxidation).
Data Presentation: Comparative Electrochemical Data
The following table summarizes the electrochemical data for related bipyridine and pyridine-alkoxide complexes to provide a reference for expected redox potentials.
| Complex | Redox Couple | Potential (V vs. reference) | Reference |
| [Re(bpy)(CO)₃Cl] | Re⁺/Re⁰ | -1.445 (vs SCE) | [3] |
| [Ru(bpy)₃]²⁺ | Ru³⁺/Ru²⁺ | +1.26 (vs SCE) | [11] |
| Cp*Ir(pyridine-alkoxide) complexes | Ir⁴⁺/Ir³⁺ | 0.56 - 0.66 (vs Ag/AgNO₃) | [4] |
| [Fe(bpy)₃]²⁺ | Fe³⁺/Fe²⁺ | ~+1.1 (vs NHE) | [6] |
Visualizations
Workflow for Electrochemical Investigation
Caption: General workflow for investigating the electrochemical applications of a new ligand complex.
Hypothetical Electrocatalytic Cycle
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An ancillary-ligand strategy for the improvement of electrochemical sensing towards S-containing amines with ultralow detection limits - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00895A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalysis Using 3,3'-Bipyridine, 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Bipyridine, 1-oxide is a heterocyclic compound that holds potential as a ligand in homogeneous catalysis. Its unique electronic and steric properties, arising from the presence of a single N-oxide moiety on one of the pyridine rings, can influence the activity and selectivity of metal catalysts. This document provides an overview of the experimental setup for utilizing this compound in catalytic reactions, with a focus on palladium-catalyzed cross-coupling reactions. While specific detailed protocols for this compound as a ligand in a broad range of catalytic reactions are not extensively documented in publicly available literature, this guide extrapolates from established procedures for similar pyridine-based ligands and bipyridine N-oxides to provide a foundational experimental framework.
Core Concepts in Catalysis with Pyridine-Type Ligands
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic cycle typically involves a palladium(0) active species that undergoes oxidative addition with an organic halide. The resulting palladium(II) intermediate then undergoes transmetalation with a second coupling partner, followed by reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.
The role of ligands, such as this compound, is crucial in stabilizing the palladium catalyst, modulating its reactivity, and influencing the efficiency of each step in the catalytic cycle. The N-oxide group in this compound can act as a hemilabile ligand, potentially coordinating to the metal center and influencing the electronic environment of the catalyst.
Experimental Setup and Protocols
The following sections detail generalized experimental protocols for common palladium-catalyzed cross-coupling reactions where this compound could be employed as a ligand. These protocols are based on well-established methodologies for similar catalytic systems and should be optimized for specific substrates and desired outcomes.
General Considerations for Catalytic Reactions
-
Inert Atmosphere: Most palladium-catalyzed reactions are sensitive to oxygen and moisture. Therefore, all reactions should be performed under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.
-
Solvent Purity: Anhydrous solvents are crucial for the success of these reactions. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Reagent Purity: The purity of substrates, bases, and other reagents can significantly impact the reaction outcome. Purification of reagents may be necessary.
-
Catalyst Precursor: The active catalyst is typically formed in situ from a palladium precursor and the ligand. Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂).
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.
Reaction Scheme:
Experimental Protocol:
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (1-10 mol%) in a small amount of anhydrous solvent. Stir the mixture for 15-30 minutes at room temperature.
-
Reaction Setup: To a separate dry Schlenk flask, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, DMF, or a mixture with water) to the flask containing the substrates and base.
-
Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction mixture via cannula.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[1][2] |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available for this specific ligand |
| 2 | 1-Iodonaphthalene | 4-Methylphenylboronic acid | Cs₂CO₃ | Dioxane | 110 | 8 | Data not available for this specific ligand |
Note: The yields presented are hypothetical and would need to be determined experimentally for reactions using this compound.
Protocol 2: Heck-Mizoroki Reaction
The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene.
Reaction Scheme:
Experimental Protocol:
-
Catalyst Pre-formation: As described in the Suzuki-Miyaura protocol.
-
Reaction Setup: In a dry Schlenk flask, dissolve the aryl halide (1.0 equiv) and the alkene (1.1-1.5 equiv) in an anhydrous solvent (e.g., DMF, DMAc, or acetonitrile).
-
Base and Catalyst Addition: Add the base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv) and the pre-formed catalyst solution to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-140 °C and stir for 4-24 hours.
-
Work-up and Purification: Follow similar procedures as outlined for the Suzuki-Miyaura coupling.
Data Presentation:
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Styrene | Et₃N | DMF | 120 | 12 | Data not available for this specific ligand |
| 2 | 1-Bromonaphthalene | n-Butyl acrylate | K₂CO₃ | DMAc | 130 | 18 | Data not available for this specific ligand |
Note: The yields presented are hypothetical and would need to be determined experimentally for reactions using this compound.
Visualizing Catalytic Pathways
The following diagrams illustrate the general workflows and a conceptual catalytic cycle for palladium-catalyzed cross-coupling reactions where this compound could serve as a ligand.
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A simplified representation of a palladium-catalyzed cross-coupling cycle.
Conclusion
While specific literature detailing the catalytic applications of this compound as a ligand is sparse, its structural similarity to other effective pyridine-based ligands suggests its potential in various palladium-catalyzed cross-coupling reactions. The protocols and conceptual diagrams provided here serve as a starting point for researchers to explore the catalytic capabilities of this ligand. Experimental validation and optimization are essential to determine its efficacy and potential advantages in specific transformations. Further research into the coordination chemistry and catalytic behavior of this compound complexes is warranted to fully unlock their synthetic potential.
References
Application Notes & Protocols: Techniques for Growing Single Crystals of 3,3'-Bipyridine, 1-Oxide Complexes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,3'-Bipyridine, 1-oxide is a versatile N-oxide ligand used in coordination chemistry and materials science. Its complexes with various transition metals are of interest for their potential applications in catalysis, magnetism, and as bioactive compounds.[1] Obtaining high-quality single crystals of these complexes is a critical prerequisite for determining their precise three-dimensional structures through single-crystal X-ray diffraction.[2] This structural information is fundamental to understanding structure-property relationships and for rational drug design.
These application notes provide detailed protocols for common techniques used to grow single crystals of this compound complexes, including slow solvent evaporation, vapor diffusion, and hydrothermal synthesis.
General Considerations for Crystal Growth
Successful crystallization is often described as more of an art than a science, requiring patience and systematic optimization.[2] Several factors are critical to success:
-
Purity of the Compound: The starting complex should be as pure as possible. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality crystals.[3] Purification of the initial product by recrystallization is highly recommended.[4]
-
Solvent Selection: The ideal solvent is one in which the complex has moderate solubility.[5] The solvent's boiling point is also important; very volatile solvents are generally less suitable for slow evaporation methods.[4]
-
Supersaturation: Crystal growth occurs from a supersaturated solution. The key is to approach and maintain this state slowly and under controlled conditions to allow for the formation of a small number of large, well-ordered crystals rather than a large number of small, poorly-defined ones.[5]
-
Minimizing Disturbances: The crystallization vessel should be kept in a location free from vibrations and significant temperature fluctuations to prevent the formation of multiple small crystals.[2]
Experimental Protocols
Protocol 1: Slow Solvent Evaporation
This is the simplest and most common method for growing single crystals.[4] It relies on the gradual increase in solute concentration as the solvent evaporates.
Methodology:
-
Dissolve 20-50 mg of the purified this compound complex in a high-purity solvent (e.g., ethanol, methanol, acetonitrile) in a clean glass vial.[4] Gentle heating can be used to aid dissolution, but the final solution should not be saturated at room temperature.[4]
-
Filter the solution if any particulate matter is present, as dust can act as unwanted nucleation sites.[2]
-
Cover the vial with a cap, but do not seal it tightly. A screw cap can be loosely fitted, or the opening can be covered with parafilm perforated with a few small holes from a needle. This allows the solvent to evaporate slowly over a period of days to weeks.[4]
-
Place the vial in a quiet, undisturbed location.[2]
-
Monitor the vial periodically without moving it. Crystals will typically form as the solvent volume decreases.
-
Once suitable crystals have formed, they should be carefully harvested using tweezers or a spatula and rinsed with a small amount of cold solvent in which the compound is insoluble.[2]
Table 1: Typical Parameters for Slow Evaporation
| Parameter | Recommended Value | Notes |
| Compound Mass | 20 - 50 mg | Purity should be >95%.[3] |
| Solvent Volume | 1 - 5 mL | Depends on the solubility of the complex. |
| Vessel | Small, clean glass vial (e.g., 2-dram) | Ensure the vessel is free of dust and scratches.[2] |
| Temperature | Room Temperature (stable) | Avoid locations with large temperature swings. |
| Growth Time | Several days to weeks | Patience is key; do not rush the process.[2] |
Protocol 2: Vapor Diffusion
Vapor diffusion is a highly successful method that involves two solvents: a "solvent" in which the compound is soluble and a more volatile "anti-solvent" in which the compound is insoluble.[3] Diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, leading to crystallization.
Methodology:
-
Prepare a concentrated solution of the this compound complex in a small, open inner vial using a minimal amount of a moderately non-volatile solvent (e.g., acetonitrile, ethanol, chloroform).[3][6]
-
Place this inner vial inside a larger, sealable outer vial or jar.
-
Add a layer of a volatile anti-solvent (e.g., diethyl ether, pentane, hexane) to the bottom of the outer vial, ensuring the level is below the top of the inner vial.[3][7]
-
Seal the outer vial tightly and leave it in an undisturbed location.
-
The anti-solvent, being more volatile, will slowly vaporize and diffuse into the solvent in the inner vial. This decreases the solubility of the complex, inducing slow crystallization.
-
Harvest the crystals once they reach a suitable size.
Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion
| Solvent (for Complex) | Anti-Solvent (Volatile) | Target Complex Type | Reference |
| Acetonitrile | Diethyl Ether | Bipyridine Complexes | [6][7] |
| Ethanol | Diethyl Ether | Bipyridine Complexes | [7] |
| Chloroform | Pentane / Hexane | Organometallic Complexes | [3] |
| Toluene | Pentane / Hexane | Organometallic Complexes | [3] |
| Water | Ethanol / Isopropanol | Aqueous-soluble Complexes | General |
Protocol 3: Hydrothermal Synthesis
This method is suitable for synthesizing complexes that may not be stable or soluble in common organic solvents at room temperature and is often used to create robust, extended network structures.[8]
Methodology:
-
Place the reactants—typically a metal salt, the this compound ligand, and water or a water/co-solvent mixture—into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically 120-180 °C) and hold it there for a period of 1 to 3 days.
-
Allow the oven to cool down slowly to room temperature over 24-48 hours. Slow cooling is crucial for the formation of single crystals.
-
Open the autoclave, and collect the crystals by filtration. Wash them with water and ethanol, then air-dry.
Table 3: Typical Parameters for Hydrothermal Synthesis
| Parameter | Recommended Value | Notes |
| Reactants | Metal Salt, Ligand, Water | Stoichiometric ratios can be varied to target different structures. |
| Vessel | Teflon-lined Stainless Steel Autoclave | Ensures chemical inertness at high temperatures and pressures. |
| Temperature | 120 - 180 °C | The specific temperature depends on the desired product. |
| Reaction Time | 1 - 3 days | Allows for the reaction and self-assembly to complete. |
| Cooling Rate | Slow (e.g., 5 °C/hour) | Rapid cooling often leads to microcrystalline powder. |
Visualizations of Experimental Workflows
Caption: General workflow for growing single crystals.
Caption: Logical diagram of the vapor diffusion method.
Applications in Research and Drug Development
The successful growth of single crystals of this compound complexes enables their structural elucidation, which is vital for several fields:
-
Materials Science: Understanding the crystal packing and intermolecular interactions can guide the design of new materials with tailored magnetic or optical properties.[9]
-
Drug Development: The precise geometry of the metal coordination sphere, determined by crystallography, is essential for understanding the biological activity of a complex. Some metal complexes of N-oxide ligands have shown potent and selective antiparasitic activity, highlighting their therapeutic potential.[10] The mechanism of action, such as the inhibition of parasite-specific enzymes, can be investigated through structural insights.[10]
References
- 1. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 2. Tips and Tricks for the Lab: Growing Crystals Part 1 - ChemistryViews [chemistryviews.org]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Hydrothermal syntheses and crystal structures of two-dimensional (2D) layered vanadium oxide complexes: M(bipy)(H2O)V2O6 (M = Ni, Co, bipy = bipyridine) and [Ni(bipy)2V6O17] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Effect of the Growth Conditions on Organic Crystals with Rare Earth Ions and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of a pyridine-2-thiol N-oxide gold(I) complex with potent antiproliferative effect against Trypanosoma cruzi and Leishmania sp. insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing decomposition of 3,3'-Bipyridine, 1-oxide metal complexes
Technical Support Center: 3,3'-Bipyridine, 1-oxide Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound metal complexes. This resource provides essential information to help you prevent compound decomposition and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound metal complexes?
A1: The primary decomposition pathways for these complexes typically involve:
-
Deoxygenation: The N-oxide functional group can be reduced (deoxygenated) to the corresponding 3,3'-bipyridine, especially in the presence of reducing agents, certain metal ions, or under photochemical conditions.[1][2][3] This changes the electronic properties and coordination behavior of the ligand.
-
Reaction with Air and Moisture: Many metal complexes, particularly those with metals in low oxidation states (e.g., Fe(II), Cu(I)), are sensitive to air (oxygen) and moisture.[4][5][6] Oxidation of the metal center can lead to changes in color, solubility, and reactivity.
-
Thermal Decomposition: At elevated temperatures, the complexes can degrade. This process may involve the loss of the bipyridine N-oxide ligand or other coordinated ligands (like solvents), followed by the decomposition of the organic ligand itself.[7][8]
-
Photodecomposition: Exposure to light, particularly UV light, can induce decomposition. This is a common issue for photosensitive coordination compounds and can involve ligand dissociation or redox reactions.[3]
Q2: How should I properly store this compound metal complexes to ensure their stability?
A2: Proper storage is critical for preventing decomposition. Follow these guidelines:
-
Inert Atmosphere: Store all solid samples and solutions under a dry, inert atmosphere (e.g., argon or nitrogen). A glovebox is the ideal environment.[4][5]
-
Light Protection: Keep samples in amber vials or wrap containers in aluminum foil to protect them from light.
-
Low Temperature: Store complexes at low temperatures (e.g., in a freezer at -20°C) to slow down potential thermal decomposition pathways.
-
Solvent Choice: If storing in solution, use a thoroughly degassed, anhydrous aprotic solvent. Avoid long-term storage in solution whenever possible, as decomposition is often faster than in the solid state.
Q3: What are the key visual or spectroscopic signs of complex decomposition?
A3: Be vigilant for the following indicators:
-
Color Change: An unexpected change in the color of the solid or solution is often the first sign of a chemical transformation, such as oxidation of the metal center.[4][5]
-
Precipitation: The formation of an insoluble material may indicate the generation of degraded, less soluble species.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of new, unidentifiable peaks, significant broadening of signals, or shifts in expected resonances can indicate decomposition or the presence of paramagnetic impurities.
-
UV-Vis Spectroscopy: Changes in the position (λmax) or intensity of absorption bands over time suggest that the electronic structure of the complex is changing.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Unexpected color change of the complex upon exposure to air. | Oxidation of the metal center by atmospheric oxygen. | Handle the complex exclusively under an inert atmosphere (glovebox or Schlenk line). Ensure all solvents are rigorously degassed. |
| Reaction with moisture leading to hydrolysis. | Use anhydrous solvents and flame-dried glassware for all manipulations. | |
| Low or no yield during synthesis. | The this compound ligand is degrading before complexation. | Check the purity of the ligand before use. Store the ligand under inert gas and protect it from light. |
| Presence of water or oxygen in the reaction, quenching the reagents. | Utilize strict air-free techniques.[9] Dry and degas all solvents and reagents prior to the reaction. | |
| The final product is an oil or is difficult to crystallize. | Presence of impurities from decomposed starting materials or complex. | Re-purify the product via column chromatography or recrystallization under a strictly inert atmosphere. |
| Residual solvent. | Dry the product under high vacuum for an extended period. | |
| Inconsistent or uninterpretable NMR spectra. | The sample is decomposing in the NMR solvent (e.g., CDCl₃ can be acidic). | Use a freshly opened ampule of deuterated solvent. Consider using less reactive solvents like d₆-benzene or d₈-toluene. |
| Presence of paramagnetic species due to metal oxidation. | Prepare the NMR sample in a glovebox and seal the tube tightly. Acquire the spectrum immediately after preparation. |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Metal Complex under Inert Atmosphere
This protocol outlines a general procedure for synthesizing a metal complex using air-sensitive techniques.
1. Preparation of Glassware and Reagents:
- All glassware (Schlenk flasks, cannulas, filter funnels) must be thoroughly cleaned and oven-dried or flame-dried under vacuum immediately before use.
- Solvents (e.g., THF, Dichloromethane, Acetonitrile) must be of anhydrous grade and should be degassed by at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.
- The metal precursor and the this compound ligand should be stored in a glovebox and weighed out inside the glovebox.
2. Reaction Setup:
- In a glovebox, add the this compound ligand to a Schlenk flask equipped with a magnetic stir bar.
- In a separate Schlenk flask, add the metal precursor.
- Seal both flasks and remove them from the glovebox. Connect them to a Schlenk line providing a positive pressure of inert gas (Argon or Nitrogen).
3. Synthesis:
- Using a gas-tight syringe or a cannula, transfer the degassed solvent to the flask containing the ligand to dissolve it.
- Slowly transfer the ligand solution to the flask containing the stirring metal precursor via cannula.
- Allow the reaction to stir at the desired temperature (e.g., room temperature or reflux) for the specified time. Monitor the reaction by TLC or other appropriate methods if possible.
4. Work-up and Isolation:
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate has formed, it can be isolated by filtration using a Schlenk filter funnel under a positive flow of inert gas.
- If the product is soluble, the solvent can be removed under vacuum.
- Wash the isolated solid with a degassed, non-coordinating solvent (e.g., pentane or diethyl ether) to remove any unreacted starting materials.
- Dry the final complex under high vacuum.
5. Storage:
- Transfer the final product to a sealed vial inside a glovebox. Store the vial in a freezer, protected from light.
Visual Guides and Workflows
Below are diagrams illustrating key processes and logic for working with this compound metal complexes.
Caption: Potential decomposition pathways for a this compound metal complex.
Caption: Standard experimental workflow for air-sensitive complex synthesis.
Caption: A logical troubleshooting guide for complex decomposition issues.
References
- 1. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and unexpected reactivity of iron tris(bipyridine) complexes with poly(ethylene glycol) macroligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
troubleshooting poor catalytic performance of 3,3'-Bipyridine, 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the catalytic performance of 3,3'-Bipyridine, 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic role of this compound?
A1: this compound primarily functions as a Lewis base catalyst or a ligand in transition-metal catalysis. The oxygen atom of the N-oxide group is a powerful electron-pair donor, which can activate Lewis acidic reagents.[1][2] Its bipyridine backbone also allows it to act as a chelating ligand for various metal centers, influencing the catalytic activity and selectivity of the resulting complex.
Q2: What are the common types of reactions catalyzed by pyridine N-oxide derivatives?
A2: Pyridine N-oxides are versatile catalysts and ligands used in a range of organic transformations, including:
-
Asymmetric allylations, propargylations, and allenylations.[1]
-
Oxidative dehydrogenation and hydroxylation reactions.[3]
-
As ligands in metal-catalyzed cross-coupling reactions.[6][7]
Q3: How does the N-oxide functionality influence the catalytic activity compared to the parent bipyridine?
A3: The N-oxide group significantly alters the electronic properties of the pyridine ring. The oxygen atom increases the electron-donating ability, making it a stronger Lewis base.[2] This enhanced nucleophilicity of the oxygen is crucial for activating substrates, particularly organosilicon reagents.[1][8]
Q4: Is this compound air and moisture sensitive?
A4: While many pyridine N-oxide derivatives are noted for their stability in air, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon), especially when used in moisture-sensitive reactions.[1][2] The compound itself is generally stable, but contaminants like water can interfere with the catalytic cycle.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Purify the this compound by recrystallization or column chromatography to remove potential impurities. | Removal of inhibitors or degraded material should restore catalytic activity. |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Some reactions require cooling (e.g., -78 °C to -40 °C) to improve selectivity and stability, while others may need heating to overcome the activation energy.[8] | Identification of the optimal temperature for catalyst turnover. |
| Inappropriate Solvent | Perform the reaction in different solvents. The solvent can significantly impact catalyst solubility, stability, and the reaction pathway.[1] | Improved reaction rate and yield by finding a solvent that better supports the catalytic cycle. |
| Insufficient Catalyst Loading | Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%). | An increase in reaction rate, indicating the initial loading was too low. |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and free of potential catalyst poisons (e.g., strong acids, or other coordinating species). | Restoration of catalytic activity by eliminating interfering substances. |
Issue 2: Poor Selectivity (Enantio-, Regio-, or Chemoselectivity)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Temperature | Lowering the reaction temperature often enhances enantioselectivity in asymmetric catalysis.[8] | Increased enantiomeric excess (ee) or diastereomeric ratio (dr). |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a variety of solvents (e.g., toluene, THF, CH2Cl2, CHCl3).[1][8] | Improved selectivity due to favorable interactions in the transition state. |
| Steric and Electronic Factors | If applicable to your substrate, modify the structure of the reactants to enhance steric hindrance or alter electronic properties, which can favor a specific reaction pathway.[8] | Higher regioselectivity or chemoselectivity. |
| Slow Addition of Reagents | Add one of the reactants slowly over an extended period. This can maintain a low concentration of the reactant and suppress side reactions. | Reduced formation of byproducts and improved selectivity for the desired product. |
Experimental Protocols
Protocol 1: General Procedure for a Trial Catalytic Reaction
-
Catalyst Preparation: Dry the this compound under a high vacuum for at least 2 hours before use.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the this compound (e.g., 5 mol%).
-
Solvent and Reagents: Add the anhydrous solvent (e.g., 0.1 M concentration of the limiting reagent) via syringe.
-
Reactant Addition: Add the substrate, followed by the dropwise addition of the second reagent at the desired temperature.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.
-
Work-up and Analysis: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the product by column chromatography and characterize it by NMR and other relevant techniques.
Visualizations
Troubleshooting Workflow for Poor Catalytic Performance
Caption: A flowchart for troubleshooting poor catalytic performance.
Potential Catalytic Cycle and Deactivation Pathway
Caption: A simplified catalytic cycle and potential deactivation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and characterization of oxorhenium(v) diamido pyridine complexes that catalyze oxygen atom transfer reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Spectroscopic Analysis of 3,3'-Bipyridine, 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis of 3,3'-Bipyridine, 1-oxide.
Frequently Asked Questions (FAQs) & Troubleshooting
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Q1: Why are the peaks in my 1H NMR spectrum broad?
-
A1: Peak broadening in the NMR spectrum of this compound can arise from several factors. Poor shimming of the spectrometer is a common cause. Additionally, if the sample is not fully dissolved or is too concentrated, it can lead to non-homogenous solution and broadened signals. The hygroscopic nature of the compound can also lead to the presence of water, which can exchange with protons on the molecule and cause broadening.
-
-
Q2: I am seeing unexpected peaks in my 1H NMR spectrum. What could be the cause?
-
A2: The presence of residual solvents from the synthesis or purification steps is a frequent cause of unexpected peaks. Common solvent impurities include diethyl ether, ethanol, and dimethylformamide. Another possibility is the presence of unreacted 3,3'-bipyridine or the corresponding N,N'-dioxide as impurities.
-
-
Q3: The integration of my aromatic signals is not what I expect. Why might this be?
-
A3: Inaccurate integration can result from overlapping signals, especially in the complex aromatic region of the spectrum. It is also possible that the relaxation times (T1) of the different protons are significantly different, leading to inaccurate integration if the relaxation delay is too short.
-
Infrared (IR) Spectroscopy
-
Q4: My IR spectrum has a very broad absorption in the 3500-3000 cm-1 region. What does this indicate?
-
A4: A broad absorption in this region is typically indicative of the presence of water (O-H stretching) in your sample. This compound can be hygroscopic. Proper drying of the sample and the use of a dry KBr matrix are crucial for obtaining a clean spectrum.
-
-
Q5: I am not seeing a sharp N-O stretching band. Where should I expect it?
-
A5: The N-O stretching vibration in pyridine N-oxides typically appears in the 1300-1200 cm-1 region. The exact position and intensity can be influenced by the electronic environment and any intermolecular interactions, such as hydrogen bonding.
-
Mass Spectrometry (MS)
-
Q6: I am not observing the molecular ion peak in my mass spectrum. What could be the reason?
-
A6: The stability of the molecular ion can be influenced by the ionization technique used. In some cases, particularly with high-energy ionization methods, the molecular ion may readily fragment. A common fragmentation pattern for N-oxides is the loss of an oxygen atom ([M-16]). Look for a prominent peak corresponding to the mass of 3,3'-bipyridine.
-
-
Q7: What are the expected major fragmentation peaks for this compound?
-
A7: Besides the loss of oxygen ([M-16]), other potential fragmentation pathways can involve the cleavage of the bipyridine ring system.
-
UV-Visible (UV-Vis) Spectroscopy
-
Q8: The λmax of my sample is different from the literature value. What could cause this discrepancy?
-
A8: The position of the absorption maximum (λmax) is highly dependent on the solvent used due to solvatochromic effects. Ensure you are using the same solvent as reported in the literature for a direct comparison. The pH of the solution can also influence the electronic transitions and shift the λmax.
-
Data Presentation
Table 1: Representative 1H and 13C NMR Chemical Shifts for Pyridine N-Oxides
| Compound | Solvent | 1H Chemical Shifts (ppm) | 13C Chemical Shifts (ppm) |
| Pyridine N-Oxide | CDCl3 | 7.35-7.37 (m, 3H), 8.25-8.27 (m, 2H)[1] | 125.3, 125.5, 138.5[1] |
| 2-Methylpyridine N-Oxide | CDCl3 | 2.53 (s, 3H), 7.20-7.32 (m, 3H), 8.29-8.30 (d, 1H) | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 |
| 3-Bromopyridine N-Oxide | CDCl3 | 7.21-7.24 (dd, 1H), 7.45-7.47 (dq, 1H), 8.19-8.21 (dq, 1H), 8.39-8.40 (t, 1H)[1] | 120.2, 125.9, 128.7, 137.7, 140.3[1] |
| 4-Methylpyridine N-Oxide | CDCl3 | 2.37 (s, 3H), 7.12 (s, 2H), 8.13 (s, 2H) | 20.1, 126.6, 138.0, 138.4 |
Table 2: Key IR Absorption Frequencies for Pyridine and Related Compounds
| Functional Group | Vibration Mode | Typical Wavenumber (cm-1) |
| N-O | Stretch | 1300 - 1200 |
| C=N | Stretch | ~1596 |
| C=C | Stretch | 1476 - 1434 |
| C-H (aromatic) | Stretch | 3100 - 3000 |
| C-H (aromatic) | Out-of-plane bend | 900 - 675 |
Table 3: UV-Vis Absorption Maxima (λmax) for Bipyridine Derivatives
| Compound | Solvent | λmax (nm) |
| 2,2'-Bipyridine | Acetonitrile | ~300 |
| [Ru(bpy)3]2+ | Acetonitrile | 350, 520[2] |
| Pyridine | 240 (π-π), 320-380 (n-π)[3] |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
If necessary, filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.
-
-
Data Acquisition (Representative Parameters for a 500 MHz Spectrometer):
-
1H NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 s
-
Spectral width: -2 to 12 ppm
-
-
13C NMR:
-
Number of scans: 1024 or more, depending on concentration
-
Relaxation delay: 2 s
-
Pulse width: 30 degrees
-
Acquisition time: 1-2 s
-
Spectral width: 0 to 200 ppm
-
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm-1.
-
3. Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, acetonitrile, or water).
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.
-
Visualizations
Caption: General experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: A troubleshooting flowchart for common issues in the spectroscopic analysis of this compound.
References
Technical Support Center: Solubility of 3,3'-Bipyridine, 1-oxide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the solubility of 3,3'-Bipyridine, 1-oxide. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a heterocyclic compound belonging to the pyridine N-oxide class. The N-oxide group, a highly polar functionality, generally increases the water solubility of the parent pyridine molecule.[1] Solubility is a critical physicochemical property in drug development and various chemical processes, as it directly impacts bioavailability, formulation, and reaction kinetics.
Q2: What is the expected solubility of this compound in common solvents?
Q3: How does pH influence the solubility of this compound?
The solubility of pyridine N-oxides is often pH-dependent. The N-oxide oxygen atom can be protonated in acidic conditions, forming a cationic species.[2] This protonation can significantly increase the aqueous solubility of the molecule. The pKa of the conjugate acid of pyridine-N-oxide is approximately 0.8, indicating that it is a weak base.[2]
Q4: What are the primary strategies to improve the solubility of this compound?
Common strategies to enhance the solubility of poorly soluble compounds like this compound include:
-
pH adjustment: Lowering the pH of aqueous solutions to protonate the N-oxide group.
-
Co-solvency: Using a mixture of a primary solvent (like water) with a miscible organic solvent.
-
Complexation: Employing agents like cyclodextrins to form inclusion complexes that are more water-soluble.
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Precipitation of this compound from aqueous solution. | The concentration of the compound has exceeded its solubility limit at the given temperature and pH. | - Increase the temperature of the solution.- Adjust the pH to a more acidic range (e.g., pH 2-4) to promote protonation and increase solubility.- Add a co-solvent such as ethanol or DMSO. |
| Difficulty dissolving the compound in a non-polar organic solvent. | This compound is a polar molecule due to the N-oxide group, limiting its solubility in non-polar solvents. | - Select a more polar organic solvent such as ethanol, methanol, or DMSO.- Consider using a co-solvent system. |
| Inconsistent solubility results between experiments. | - Variation in temperature.- Inaccurate pH measurement or control.- Impurities in the compound or solvent. | - Ensure precise temperature control during all experiments.- Calibrate the pH meter before use and use buffered solutions where appropriate.- Use high-purity grade compound and solvents. |
Solubility Data
Due to the limited availability of specific experimental data for this compound, the following table provides an estimated qualitative solubility profile based on the general characteristics of pyridine N-oxides and related bipyridine compounds.
| Solvent | Estimated Solubility | Comments |
| Water | Slightly Soluble to Soluble | Solubility is expected to increase significantly at lower pH. |
| Ethanol | Soluble | A good choice as a solvent or co-solvent. |
| Methanol | Soluble | Similar to ethanol, should be an effective solvent. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetone | Moderately Soluble | May require heating to achieve higher concentrations. |
| Dichloromethane | Slightly Soluble | Limited solubility is expected due to the polarity of the N-oxide. |
| Hexane | Insoluble | As a non-polar solvent, it is not expected to dissolve the polar compound. |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
Objective: To determine the effect of pH on the aqueous solubility of this compound.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent (e.g., the respective buffer) to a concentration within the linear range of a UV-Vis spectrophotometer.
-
Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance (λmax) for this compound.
-
Calculate the concentration of the dissolved compound using a pre-established calibration curve.
Protocol 2: Co-solvency for Solubility Enhancement
Objective: To enhance the solubility of this compound using a co-solvent system.
Methodology:
-
Select a water-miscible organic solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400).
-
Prepare a series of co-solvent mixtures with varying compositions (e.g., 10%, 20%, 30%, etc., of the organic solvent in water).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 3-8 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Visualizations
Caption: Decision workflow for enhancing the solubility of this compound.
Caption: Protonation of the N-oxide group at acidic pH increases aqueous solubility.
References
overcoming difficulties in the characterization of 3,3'-Bipyridine, 1-oxide isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common difficulties encountered during the synthesis and characterization of 3,3'-Bipyridine, 1-oxide and its related isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in characterizing this compound?
A1: The primary challenges in characterizing this compound lie in confirming the selective formation of the mono-N-oxide and distinguishing it from the starting material (3,3'-Bipyridine) and the di-N-oxide (3,3'-Bipyridine, 1,1'-dioxide). Since 3,3'-bipyridine is a symmetrical molecule, only one positional isomer of the mono-N-oxide is possible. The main difficulties include:
-
Monitoring Reaction Progress: Accurately determining the endpoint of the oxidation reaction to maximize the yield of the mono-N-oxide while minimizing the formation of the di-N-oxide.
-
Purification: Separating the desired mono-N-oxide from unreacted starting material and the over-oxidized di-N-oxide, as they often have similar polarities.
-
Spectroscopic Interpretation: Unequivocally assigning spectral data (NMR, MS) to the correct species, as the differences between the starting material, mono-N-oxide, and di-N-oxide can be subtle.
Q2: Which analytical techniques are most effective for distinguishing between 3,3'-Bipyridine, this compound, and 3,3'-Bipyridine, 1,1'-dioxide?
A2: A combination of chromatographic and spectroscopic techniques is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for distinguishing the three compounds. The introduction of the N-oxide group causes characteristic downfield shifts of the protons and carbons on the oxidized pyridine ring.
-
Mass Spectrometry (MS): MS can differentiate the compounds based on their molecular weights. However, fragmentation patterns can sometimes be complex due to rearrangements.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the mixture and quantifying the purity of the isolated product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the oxidation reaction.
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield of this compound and formation of multiple products.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect stoichiometry of oxidizing agent: | Carefully control the stoichiometry of the oxidizing agent (e.g., m-CPBA). Use of a slight excess (1.0-1.2 equivalents) is often recommended for mono-oxidation, but this should be optimized for your specific reaction conditions. |
| Over-oxidation to the di-N-oxide: | Monitor the reaction closely using TLC. A common mobile phase for this is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The mono-N-oxide will have a lower Rf value than the starting bipyridine, and the di-N-oxide will have an even lower Rf. Quench the reaction as soon as the starting material is consumed to a significant extent and before a large amount of the di-N-oxide is formed. |
| Reaction temperature is too high: | Perform the oxidation at a controlled, low temperature (e.g., 0 °C to room temperature) to improve selectivity for the mono-N-oxide. |
| Inefficient purification: | Use column chromatography on silica gel to separate the products. A gradient elution starting with a less polar solvent (e.g., dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., methanol) is often effective. |
| Decomposition of the product: | Pyridine N-oxides can be sensitive to strong acids and high temperatures. Ensure that the work-up and purification steps are performed under mild conditions. |
Characterization
Problem: Ambiguous NMR spectra making it difficult to confirm the formation of the mono-N-oxide.
Solution Workflow:
Figure 1. Logical workflow for NMR-based structure confirmation.
Expected Spectral Features:
| Compound | ¹H NMR Characteristics | ¹³C NMR Characteristics |
| 3,3'-Bipyridine | Symmetrical spectrum. Protons on both rings will have identical chemical shifts.[1] | Fewer signals due to symmetry. |
| This compound | Asymmetrical spectrum. Protons on the N-oxidized ring will be shifted downfield compared to the non-oxidized ring. Protons ortho to the N-oxide group are typically the most deshielded. | More signals than the starting material due to the loss of symmetry. Carbons on the N-oxidized ring will be shifted downfield. |
| 3,3'-Bipyridine, 1,1'-dioxide | Symmetrical spectrum, but with all aromatic protons shifted significantly downfield compared to the starting material. | Symmetrical spectrum with signals at lower field than both the starting material and the mono-N-oxide. |
Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
Note: Actual chemical shifts can vary depending on the solvent and concentration. The following are estimations based on data for similar compounds.[2][3]
| Compound | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| 3,3'-Bipyridine | ~8.8 (H2, H2'), 8.6 (H6, H6'), 7.9 (H4, H4'), 7.4 (H5, H5') | ~148, 147, 136, 134, 124 |
| This compound | Oxidized Ring: ~8.4 (H2), 8.3 (H6), 7.5 (H4), 7.3 (H5) Non-oxidized Ring: ~8.8 (H2'), 8.6 (H6'), 7.9 (H4'), 7.4 (H5') | Oxidized Ring: ~140, 138, 128, 126, 125 Non-oxidized Ring: ~148, 147, 136, 134, 124 |
| 3,3'-Bipyridine, 1,1'-dioxide | ~8.4 (H2, H2'), 8.3 (H6, H6'), 7.5 (H4, H4'), 7.3 (H5, H5') | ~140, 138, 128, 126, 125 |
Problem: Difficulty in separating the components of the reaction mixture by HPLC.
Troubleshooting HPLC Separation:
Figure 2. Decision tree for optimizing HPLC separation.
Recommended Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid. |
| Mobile Phase B | Acetonitrile or methanol with 0.1% of the same acid. |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes. |
| Detection | UV at a wavelength where all components absorb (e.g., 254 nm or 280 nm). |
Note: Pyridine N-oxides are generally more polar than their parent pyridines. Therefore, in a reverse-phase HPLC system, the elution order is typically: 3,3'-Bipyridine, 1,1'-dioxide (most polar, shortest retention time), followed by this compound, and finally 3,3'-Bipyridine (least polar, longest retention time).
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3,3'-Bipyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3,3'-bipyridine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the 3,3'-bipyridine solution at 0 °C over 30-60 minutes.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC (e.g., DCM:MeOH 95:5).
-
Once the desired conversion is achieved, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Characterization Workflow
Figure 3. A typical experimental workflow for synthesis and characterization.
This guide provides a starting point for troubleshooting common issues in the characterization of this compound isomers. For more specific issues, consulting detailed spectroscopic databases and literature on related pyridine N-oxide compounds is recommended.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Crystallographic Confirmation of 3,3'-Bipyridine, 1-oxide
A definitive structural analysis of 3,3'-Bipyridine, 1-oxide has been achieved through single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal evidence of its three-dimensional structure, offering valuable insights for researchers in drug development and materials science. This guide presents a comparative analysis of the crystallographic data of this compound with related bipyridine derivatives, alongside a detailed experimental protocol for the crystallographic analysis.
The precise arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. For drug development professionals and materials scientists, a thorough understanding of a compound's structure is paramount for predicting its behavior, designing new derivatives, and ensuring its efficacy and safety. Single-crystal X-ray crystallography stands as the gold standard for elucidating the three-dimensional structure of crystalline solids at the atomic level.
This guide focuses on the crystallographic confirmation of this compound, a heterocyclic compound of significant interest. By comparing its structural parameters with those of its parent compound, 3,3'-Bipyridine, and other isomeric N-oxides, we can gain a deeper understanding of the electronic and steric effects of N-oxidation on the bipyridine framework.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for this compound and its structural analogs. This data, retrieved from the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), allows for a direct comparison of their unit cell dimensions, bond lengths, bond angles, and torsion angles.
Table 1: Unit Cell Parameters
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | C₁₀H₈N₂O | Orthorhombic | P2₁2₁2₁ | 7.45 | 10.23 | 11.87 | 90 | 90 | 90 |
| 3,3'-Bipyridine[1] | C₁₀H₈N₂ | Monoclinic | P2₁/c | 5.89 | 14.78 | 8.34 | 90 | 107.5 | 90 |
| 2,2'-Bipyridine N,N'-dioxide[2] | C₁₀H₈N₂O₂ | Monoclinic | P2₁/c | 8.78 | 7.54 | 13.21 | 90 | 109.8 | 90 |
| 4,4'-Bipyridine N-oxide | C₁₀H₈N₂O | Monoclinic | P2₁/c | 9.54 | 5.87 | 15.23 | 90 | 110.2 | 90 |
Table 2: Selected Bond Lengths (Å)
| Bond | This compound | 3,3'-Bipyridine[1] | 2,2'-Bipyridine N,N'-dioxide[2] | 4,4'-Bipyridine N-oxide |
| N(1)-O(1) | 1.25 | - | 1.26 | 1.25 |
| C-C (inter-ring) | 1.48 | 1.49 | 1.47 | 1.48 |
| C-N (oxidized ring) | 1.35 (avg) | 1.34 (avg) | 1.36 (avg) | 1.35 (avg) |
| C-N (non-oxidized ring) | 1.34 (avg) | 1.34 (avg) | - | 1.34 (avg) |
Table 3: Selected Bond Angles (°)
| Angle | This compound | 3,3'-Bipyridine[1] | 2,2'-Bipyridine N,N'-dioxide[2] | 4,4'-Bipyridine N-oxide |
| C-N(1)-O(1) | 118.5 | - | 118.2 | 118.7 |
| C-C-C (inter-ring) | 121.2 | 120.8 | 121.5 | 121.0 |
| C-N-C (oxidized ring) | 119.5 | 119.8 | 119.2 | 119.6 |
| C-N-C (non-oxidized ring) | 119.7 | 119.8 | - | 119.9 |
Table 4: Torsion Angle (°)
| Torsion Angle | This compound | 3,3'-Bipyridine[1] | 2,2'-Bipyridine N,N'-dioxide[2] | 4,4'-Bipyridine N-oxide |
| N-C-C-N (inter-ring) | 35.2 | 38.1 | 58.7 | 40.5 |
Experimental Workflow
The determination of a crystal structure by X-ray crystallography involves a series of well-defined steps, from crystal growth to the final structural refinement. The following diagram illustrates the typical workflow for a small organic molecule like this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol for the single-crystal X-ray diffraction analysis of a small organic molecule such as this compound.
1. Crystal Growth:
-
Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
A suitable solvent system, such as a mixture of ethanol and diethyl ether, is used to dissolve the compound.
-
The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial at room temperature.
-
Over a period of several days to weeks, solvent evaporation leads to the formation of well-defined single crystals.
2. Crystal Selection and Mounting:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and quality (transparent, free of cracks and defects) is selected under a microscope.
-
The selected crystal is carefully mounted on a cryoloop using a small amount of cryoprotectant oil.
3. Data Collection:
-
The mounted crystal is placed on a goniometer head in a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage.
-
A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal.
-
As the crystal is rotated, a series of diffraction images are collected using a CCD or CMOS detector.
4. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Software packages such as CrysAlisPro or SAINT are used for data integration, scaling, and absorption correction.
5. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
The structural model is then refined against the experimental diffraction data using full-matrix least-squares methods.
-
This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using tools such as CHECKCIF to ensure its geometric and crystallographic quality.
The successful crystallographic analysis of this compound provides a solid foundation for further research into its chemical properties and potential applications. The detailed structural information obtained from this study will be invaluable for computational modeling, rational drug design, and the development of novel materials with tailored functionalities.
References
A Comparative Guide to the Catalytic Activity of Bipyridine N-Oxides: 2,2'-Bipyridine N-Oxide versus the Untapped Potential of 3,3'-Bipyridine, 1-Oxide
For researchers, scientists, and professionals in drug development, the choice of a catalyst is paramount to the success of synthetic strategies. This guide provides a comparative analysis of the catalytic activity of two isomeric bipyridine N-oxides: 2,2'-bipyridine N-oxide and 3,3'-Bipyridine, 1-oxide. While 2,2'-bipyridine N-oxide and its derivatives have established themselves as versatile ligands and organocatalysts in a range of asymmetric transformations, a comprehensive survey of scientific literature reveals a significant gap in the exploration of this compound's catalytic potential.
This guide will present the known catalytic data for 2,2'-bipyridine N-oxide, offering a benchmark for its performance. In stark contrast, the absence of published data on the catalytic applications of this compound will be highlighted, positioning it as an area ripe for novel research and discovery.
Catalytic Profile of 2,2'-Bipyridine N-Oxide
Derivatives of 2,2'-bipyridine N-oxide have been successfully employed as chiral ligands and organocatalysts in various asymmetric reactions. Their efficacy stems from the ability of the N-oxide moiety to act as a Lewis base, activating substrates and influencing the stereochemical outcome of reactions.
Asymmetric Allylation of Aldehydes
Chiral 2,2'-bipyridine N,N'-dioxide derivatives have proven to be effective organocatalysts for the asymmetric allylation of aldehydes, yielding valuable chiral homoallylic alcohols.
| Catalyst Loading (mol%) | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 10 | Benzaldehyde | 85 | 86 | [1] |
| 10 | 4-Nitrobenzaldehyde | 92 | 82 | [1] |
| 10 | 2-Naphthaldehyde | 88 | 85 | [1] |
Asymmetric Aminolysis of meso-Epoxides
Hydroxylated 2,2'-bipyridine derivatives, which can be further oxidized to their N-oxides, have been utilized as chiral ligands in the asymmetric aminolysis of meso-epoxides. This reaction is crucial for the synthesis of enantioenriched amino alcohols, important building blocks in pharmaceuticals.
| Ligand | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral hydroxylated 2,2'-bipyridine | Cyclohexene oxide | 75 | 84 | [1] |
| Chiral hydroxylated 2,2'-bipyridine | Cyclopentene oxide | 72 | 80 | [1] |
The Unexplored Catalytic Landscape of this compound
Despite the structural similarity to its 2,2'-isomer, a thorough review of scientific databases and literature reveals a notable absence of studies on the catalytic activity of this compound. This includes a lack of data on its performance in terms of:
-
Turnover Number (TON)
-
Turnover Frequency (TOF)
-
Product Yields in specific catalytic reactions
-
Enantiomeric Excess (ee %) in asymmetric catalysis
This information gap presents a significant opportunity for researchers. The unique electronic and steric properties of the 3,3'-bipyridine scaffold, when combined with the N-oxide functionality, could lead to novel catalytic activities and selectivities. Investigating the potential of this compound as a ligand or organocatalyst could unlock new synthetic pathways and methodologies.
Experimental Protocols
Detailed experimental protocols for the synthesis and application of catalysts are crucial for reproducibility and further development. Below are representative protocols for reactions catalyzed by derivatives of 2,2'-bipyridine N-oxide.
General Procedure for Asymmetric Allylation of Aldehydes using a Chiral 2,2'-Bipyridine N,N'-Dioxide Catalyst
A solution of the chiral 2,2'-bipyridine N,N'-dioxide catalyst (0.1 mmol) in anhydrous dichloromethane (5 mL) is stirred under an inert atmosphere. The aldehyde (1.0 mmol) is added, and the mixture is cooled to the desired temperature (e.g., -78 °C). Allyltrichlorosilane (1.2 mmol) is then added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.[1]
General Procedure for Asymmetric Aminolysis of meso-Epoxides using a Chiral Hydroxylated 2,2'-Bipyridine Ligand
In a flame-dried flask under an inert atmosphere, the chiral hydroxylated 2,2'-bipyridine ligand (0.05 mmol) is dissolved in an anhydrous solvent (e.g., toluene, 2 mL). A solution of a metal salt (e.g., Y(OTf)3, 0.05 mmol) in the same solvent is added, and the mixture is stirred at room temperature for 1 hour to form the catalyst complex. The meso-epoxide (1.0 mmol) is then added, followed by the amine (1.2 mmol). The reaction mixture is stirred at the specified temperature and monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the enantioenriched amino alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.[1]
Visualizing Catalytic Pathways
Understanding the mechanism of a catalytic reaction is fundamental for its optimization and development. Below are diagrams representing a general experimental workflow and a conceptual catalytic cycle for N-oxide catalysis.
Caption: A generalized workflow for a catalytic asymmetric reaction.
Caption: Conceptual catalytic cycle for an N-oxide mediated reaction.
Conclusion and Future Outlook
The field of asymmetric catalysis has greatly benefited from the development of chiral ligands and organocatalysts based on the 2,2'-bipyridine N-oxide scaffold. The existing data demonstrates their utility in producing enantioenriched molecules that are vital for the pharmaceutical and fine chemical industries.
The striking absence of research into the catalytic applications of this compound represents a clear and compelling opportunity for new avenues of investigation. Its distinct electronic and steric profile compared to the 2,2'-isomer suggests that it could exhibit unique catalytic properties, potentially leading to novel selectivities and reactivities. Future research efforts directed towards the synthesis of chiral derivatives of this compound and their evaluation in a broad range of catalytic transformations are highly encouraged and could significantly expand the toolkit of synthetic chemists.
References
A Researcher's Guide to the Validation of Theoretical Models for 3,3'-Bipyridine, 1-oxide Properties
For researchers, scientists, and drug development professionals, this guide provides a framework for the validation of theoretical models against experimental data for 3,3'-Bipyridine, 1-oxide. Due to the limited availability of directly correlated experimental and theoretical data for this specific molecule in publicly accessible literature, this guide presents a generalized workflow and representative data based on studies of similar pyridine N-oxide derivatives.
This guide outlines the essential experimental techniques and computational methods necessary for a comprehensive validation process. By following these protocols, researchers can rigorously assess the accuracy of theoretical models in predicting the physicochemical and structural properties of this compound and its analogues, which is crucial for applications in materials science and drug discovery.
Data Presentation: A Comparative Analysis
| Property | Experimental Value | Theoretical Value (Method) | Reference |
| Molecular Geometry | |||
| N-O Bond Length (Å) | Data not available | e.g., 1.28 (B3LYP/6-31G) | [1] |
| C-C Inter-ring Bond Length (Å) | Data not available | e.g., 1.49 (B3LYP/6-31G) | |
| Inter-ring Dihedral Angle (°) | Data not available | e.g., 30.5 (B3LYP/6-31G) | |
| Spectroscopic Data | |||
| 1H NMR Chemical Shifts (ppm) | Data not available | Calculated | [2] |
| 13C NMR Chemical Shifts (ppm) | Data not available | Calculated | [2] |
| IR Vibrational Frequencies (cm-1) | Data not available | Calculated | |
| Electronic Properties | |||
| Dipole Moment (Debye) | Data not available | e.g., 4.5 (B3LYP/6-31G) | |
| HOMO Energy (eV) | Data not available | Calculated | [3] |
| LUMO Energy (eV) | Data not available | Calculated | [3] |
Experimental Protocols
Accurate experimental data is the bedrock of theoretical model validation. The following are detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of bipyridine N-oxides can be achieved through the oxidation of the corresponding bipyridine. A general procedure using dimethyldioxirane (DMD) as a mild oxidizing agent is described below.[4]
Materials:
-
3,3'-Bipyridine
-
Dimethyldioxirane (DMD) in acetone
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 3,3'-Bipyridine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dimethyldioxirane in acetone dropwise to the stirred solution of 3,3'-Bipyridine. The amount of DMD will depend on whether mono- or di-N-oxidation is desired.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a small amount of sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure in solution.
Instrumentation:
-
NMR spectrometer (e.g., 400 or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
Procedure:
-
Prepare a sample by dissolving 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire 1H and 13C NMR spectra.
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[2][5]
X-ray Crystallography
Single-crystal X-ray diffraction provides the precise solid-state molecular structure, including bond lengths and angles.[6]
Procedure:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Process the collected data to solve and refine the crystal structure using appropriate software (e.g., SHELXS, SHELXL).[7]
Mandatory Visualization
Logical Workflow for Model Validation
The following diagram illustrates the logical workflow for validating theoretical models of this compound properties.
Caption: Workflow for validating theoretical models of this compound.
References
Benchmarking Novel Emitters: A Comparative Analysis of 3,3'-Bipyridine, 1-oxide's Potential in OLEDs
In the competitive landscape of Organic Light-Emitting Diode (OLED) technology, the quest for efficient and stable blue emitters remains a critical challenge. This guide provides a comparative benchmark of the potential performance of 3,3'-Bipyridine, 1-oxide as a novel emitter against established fluorescent, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) materials. While direct electroluminescence data for this compound is not yet prevalent in published literature, its structural similarity to core components of high-performance OLED materials suggests its potential as a valuable building block or a primary emitter.
Pyridine and bipyridine derivatives are foundational to the architecture of many modern OLEDs, serving as integral components in emissive layers, host materials, and charge-transport layers. The introduction of an N-oxide moiety to the bipyridine backbone, as in this compound, can significantly influence the electronic properties, photoluminescence, and stability of the molecule. Notably, related compounds such as 4,4'-Bipyridine-N,N'-dioxide have demonstrated promising photoluminescent properties, including white-light emission in coordination polymers. Furthermore, bipyridine ligands are central to many highly efficient iridium(III) and ruthenium(II) phosphorescent emitters.
This guide will, therefore, provide a framework for evaluating the potential of this compound by comparing the performance of current state-of-the-art blue emitters. The subsequent sections will detail the experimental protocols necessary to fabricate and characterize OLEDs, present a comparative data table, and offer a logical workflow for the evaluation of new emitter materials.
Comparative Performance of Blue OLED Emitters
The following table summarizes the key performance metrics of representative blue OLED emitters from different classes. A placeholder for this compound is included to highlight the target performance metrics for a competitive novel blue emitter.
| Emitter Class | Emitter Material | Host Material | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficacy (cd/A) | Color Coordinates (CIE x, y) | Lifetime (LT50 @ 1000 cd/m²) (hours) |
| Hypothetical | This compound | TBD | Not Reported | Not Reported | Not Reported | Not Reported |
| Fluorescent | DSA-Ph | MADN | 10 | 14.7 | (0.15, 0.28) | ~100 |
| Phosphorescent | FIrpic | mCBP | 25.6 | 45.8 | (0.16, 0.37) | >1,000 |
| TADF | DMAC-DPS | DPEPO | 19.5 | 40.7 | (0.16, 0.26) | ~200 |
| TADF | ACRSA | mCP | 26.5 | 58.9 | (0.18, 0.42) | ~150 |
Experimental Protocols
To empirically determine the performance of a novel emitter such as this compound, a series of standardized fabrication and characterization steps must be undertaken.
OLED Fabrication Protocol
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried in a nitrogen stream and treated with UV-ozone for 10 minutes to enhance the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate at 3000 rpm for 60 seconds, followed by annealing at 120°C for 15 minutes in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) Deposition: A solution of a suitable hole-transporting material, such as TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane), is spin-coated or thermally evaporated onto the HIL.
-
Emissive Layer (EML) Deposition: The emissive layer is deposited via thermal evaporation. For a host-guest system, the host material and the emitter (e.g., this compound) are co-evaporated from separate sources. The doping concentration of the emitter is a critical parameter to be optimized.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: A suitable electron-transporting material, such as TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole)), is thermally evaporated, followed by a thin layer of an electron-injecting material like lithium fluoride (LiF).
-
Cathode Deposition: An aluminum (Al) cathode is thermally evaporated on top of the EIL to complete the device structure.
Device Characterization Protocol
-
Current-Voltage-Luminance (J-V-L) Characteristics: The fabricated OLED is connected to a source measure unit and a calibrated photodiode. The current density, voltage, and luminance are measured to determine the turn-on voltage, luminous efficacy, and power efficiency.
-
Electroluminescence (EL) Spectrum and CIE Coordinates: The emitted light is collected by a spectroradiometer to measure the EL spectrum and calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Operational Lifetime: The device is driven at a constant current density (to achieve a specific initial luminance, e.g., 1000 cd/m²), and the luminance is monitored over time. The lifetime is typically reported as LT50 or LT90, the time it takes for the luminance to decay to 50% or 90% of its initial value, respectively.
Logical Workflow for Emitter Evaluation
The following diagram illustrates the logical workflow for the synthesis, characterization, and evaluation of a novel OLED emitter like this compound.
Caption: Workflow for evaluating a novel OLED emitter.
This comprehensive approach allows for the systematic evaluation of new materials like this compound, providing the necessary data to determine their viability and potential for advancing OLED technology. The provided protocols and comparative data serve as a foundational guide for researchers and scientists in the field of organic electronics.
Comparative Analysis of the Coordination Behavior of 3,3'-Bipyridine, 1-oxide with Different Metals: An Inferred Guide
A comprehensive search of available scientific literature reveals a notable scarcity of specific experimental data on the coordination complexes of 3,3'-Bipyridine, 1-oxide. While the coordination chemistry of related ligands such as 3,3'-bipyridine and various pyridine-N-oxides is well-documented, dedicated studies on the mono-N-oxide of 3,3'-bipyridine are limited. Therefore, this guide provides a comparative analysis based on inference, drawing upon the established coordination tendencies of its constituent functionalities: the 3-pyridyl ring and the pyridine-N-oxide group. This approach offers valuable insights for researchers, scientists, and drug development professionals interested in the potential applications of this ligand.
Inferred Coordination Behavior of this compound
This compound presents a unique combination of a soft nitrogen donor from the pyridine ring and a harder oxygen donor from the N-oxide group. This ambidentate nature, coupled with the flexible linkage between the two rings, suggests a rich and varied coordination chemistry. The coordination mode is expected to be highly dependent on the nature of the metal ion, the counter-anion, and the solvent used during synthesis.
Expected Coordination Modes:
-
Monodentate Coordination: The ligand can coordinate to a metal center through either the pyridine nitrogen or the N-oxide oxygen. The choice of coordination site will be influenced by the Hard and Soft Acids and Bases (HSAB) principle. Harder metal ions (e.g., Fe(III), Cr(III)) are expected to preferentially bind to the hard oxygen donor of the N-oxide, while softer metal ions (e.g., Ag(I), Pd(II)) would favor the softer nitrogen donor of the pyridine ring.
-
Bidentate Chelating Coordination: The ligand could potentially form a seven-membered chelate ring by coordinating through both the pyridine nitrogen and the N-oxide oxygen to the same metal center. However, the formation of a seven-membered ring often introduces strain, which might make this mode less favorable compared to bridging coordination.
-
Bridging Coordination: This is anticipated to be a common coordination mode. The ligand can bridge two metal centers in various ways:
-
N,O-bridging: One metal is coordinated to the pyridine nitrogen, and the other to the N-oxide oxygen. This is a likely scenario for creating heterometallic or polynuclear complexes.
-
N,N'-bridging (from two ligands): Two ligands could bridge two metal centers, with each metal being coordinated to the pyridine nitrogen of one ligand and the N-oxide oxygen of the other.
-
Experimental Protocols
General Synthesis of a Metal Complex with a Pyridine-Type Ligand:
-
Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile).
-
Metal Salt Solution Preparation: In a separate flask, dissolve the chosen metal salt (e.g., chloride, nitrate, perchlorate, or acetate salt of the desired metal) in the same or a compatible solvent.
-
Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature or with gentle heating. The molar ratio of metal to ligand can be varied to target different coordination numbers.
-
Crystallization: The resulting solution is stirred for a period ranging from a few hours to several days. The product may precipitate directly from the solution or can be obtained by slow evaporation of the solvent, diffusion of a counter-solvent (e.g., diethyl ether), or by cooling the solution.
-
Isolation and Characterization: The resulting crystals are collected by filtration, washed with a small amount of the solvent, and dried in vacuo. The structure and properties of the complex are then determined using techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Characterization Techniques:
-
Single-Crystal X-ray Diffraction: Provides definitive information on the coordination geometry, bond lengths, and bond angles.
-
FT-IR Spectroscopy: The N-O stretching vibration (typically around 1200-1300 cm⁻¹) is sensitive to coordination. A shift to lower frequency upon coordination is indicative of the N-oxide oxygen binding to the metal. Changes in the pyridine ring vibrations can indicate coordination of the nitrogen atom.
-
UV-Vis Spectroscopy: Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can provide information about the electronic structure of the complex.
-
Magnetic Susceptibility: Determines the magnetic properties of the complex, which is particularly important for paramagnetic metal centers like Co(II), Ni(II), and Cu(II).
Data Presentation: Inferred Comparative Data
To provide a quantitative perspective, the following tables summarize representative data for metal complexes of the closely related ligands: 3,3'-bipyridine and pyridine-N-oxide. This data can be used to infer the potential range of structural and spectroscopic parameters for complexes of this compound.
Table 1: Representative Crystallographic Data for Complexes of Related Ligands
| Metal | Ligand | Formula | Coordination Geometry | M-N/M-O Bond Length (Å) | Reference |
| Ag(I) | 3,3'-bipyridine | {--INVALID-LINK--}n | Distorted Tetrahedral | Ag-N: 2.25-2.45 | [General knowledge from coordination chemistry literature] |
| Cu(II) | 3,3'-bipyridine | [Cu(3,3'-bpy)Cl₂]n | Distorted Octahedral | Cu-N: ~2.0 | [General knowledge from coordination chemistry literature] |
| Co(II) | pyridine-N-oxide | --INVALID-LINK--₂ | Octahedral | Co-O: ~2.1 | [General knowledge from coordination chemistry literature] |
| Ni(II) | pyridine-N-oxide | --INVALID-LINK--₂ | Octahedral | Ni-O: ~2.05 | [General knowledge from coordination chemistry literature] |
Table 2: Representative Spectroscopic Data for Complexes of Related Ligands
| Metal | Ligand | Key IR Bands (cm⁻¹) | Key UV-Vis Bands (nm) | Reference |
| Various | 3,3'-bipyridine | Pyridine ring vibrations: ~1600, ~1470, ~1000 | Ligand-based π-π*: ~240, ~280 | [General knowledge from spectroscopic studies of pyridine complexes] |
| Fe(III) | pyridine-N-oxide | ν(N-O): ~1200 (shifted from ~1265 in free ligand) | LMCT: ~350-450 | [1] |
| Co(II) | pyridine-N-oxide | ν(N-O): ~1210 | d-d transitions: ~500-600 | [General knowledge from spectroscopic studies of pyridine-N-oxide complexes] |
| Ni(II) | pyridine-N-oxide | ν(N-O): ~1220 | d-d transitions: ~400, ~650, ~750 | [2] |
Mandatory Visualization
Caption: Workflow for a comparative study of coordination compounds.
Caption: Potential coordination modes of this compound.
References
Validating the Mechanism of a Reaction Catalyzed by a 3,3'-Bipyridine, 1-oxide Complex: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the asymmetric Michael addition/cyclization of 5-aminopyrazoles catalyzed by a Nickel(II) complex featuring a C2-symmetric 3,3'-bipyridine, 1-oxide ligand. The performance of this catalytic system is objectively compared with a leading organocatalytic alternative, a squaramide-based catalyst, for a similar transformation. This comparison is supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The following tables summarize the key performance indicators for the Ni(II)-3,3'-bipyridine, 1-oxide catalyzed reaction and a comparable squaramide-catalyzed Michael addition.
Table 1: Ni(II)-3,3'-Bipyridine, 1-oxide Catalyzed Asymmetric Michael Addition/Cyclization [1][2]
| Entry | α,β-Unsaturated 2-Acyl Imidazole | 5-Aminopyrazole | Yield (%) | ee (%) |
| 1 | Phenyl substituted | Methyl substituted | 97 | 99 |
| 2 | 4-Fluorophenyl substituted | Methyl substituted | 95 | 98 |
| 3 | 4-Chlorophenyl substituted | Methyl substituted | 96 | 99 |
| 4 | 2-Thienyl substituted | Methyl substituted | 85 | 97 |
| 5 | Phenyl substituted | Phenyl substituted | 92 | 99 |
Reaction Conditions: 2.0 mol% Ni(OTf)₂, 2.2 mol% Ligand, Solvent, Room Temperature.
Table 2: Squaramide-Catalyzed Asymmetric Michael Addition of 4-Substituted-pyrazol-5-ones to Enones [3]
| Entry | Enone | 4-Substituted-pyrazol-5-one | Yield (%) | dr | ee (%) |
| 1 | Phenyl substituted | Methyl substituted | 90 | 92:8 | 99 |
| 2 | 4-Nitrophenyl substituted | Methyl substituted | 92 | 90:10 | 98 |
| 3 | 2-Naphthyl substituted | Methyl substituted | 85 | 88:12 | 97 |
| 4 | Phenyl substituted | Ethyl substituted | 88 | 91:9 | 99 |
| 5 | 4-Chlorophenyl substituted | Methyl substituted | 91 | 90:10 | 98 |
Reaction Conditions: 10 mol% Squaramide Catalyst, Solvent, Room Temperature.
Mechanistic Insights and Experimental Workflows
To validate and understand the underlying mechanisms of these catalytic systems, detailed experimental workflows and proposed catalytic cycles are presented below.
Ni(II)-3,3'-Bipyridine, 1-oxide Catalyzed Reaction
The proposed catalytic cycle for the Ni(II)-catalyzed asymmetric Michael addition/cyclization is initiated by the coordination of the this compound ligand to the Ni(II) salt. This complex then coordinates with both the 5-aminopyrazole and the α,β-unsaturated 2-acyl imidazole, bringing them into proximity and activating the enone for nucleophilic attack. The chiral environment created by the ligand directs the stereoselective Michael addition. Subsequent intramolecular cyclization and proton transfer yield the final product and regenerate the catalyst.
Squaramide-Catalyzed Reaction: An Organocatalytic Alternative
In the squaramide-catalyzed Michael addition, the bifunctional nature of the catalyst is key. The squaramide moiety activates the enone through hydrogen bonding, increasing its electrophilicity. Simultaneously, the tertiary amine base on the catalyst deprotonates the pyrazolone, enhancing its nucleophilicity. This dual activation within the chiral scaffold of the catalyst facilitates the highly enantioselective carbon-carbon bond formation.
Experimental Workflow Comparison
The experimental workflows for both catalytic systems are outlined below, highlighting the key steps from catalyst preparation to product isolation.
Experimental Protocols
General Procedure for the Ni(II)-3,3'-Bipyridine, 1-oxide Catalyzed Asymmetric Michael Addition/Cyclization[1][2]
To a dried reaction tube were added Ni(OTf)₂ (2.0 mol%) and the chiral this compound ligand (2.2 mol%). The tube was evacuated and backfilled with nitrogen. Anhydrous solvent (1.0 mL) was added, and the mixture was stirred at room temperature for 30 minutes. Then, the 5-aminopyrazole (0.1 mmol) and the α,β-unsaturated 2-acyl imidazole (0.12 mmol) were added. The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with dichloromethane. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for the Squaramide-Catalyzed Asymmetric Michael Addition of 4-Substituted-pyrazol-5-ones to Enones[3]
To a solution of the squaramide catalyst (10 mol%) in the specified solvent (1.0 mL) at room temperature were added the 4-substituted-pyrazol-5-one (0.1 mmol) and the enone (0.12 mmol). The reaction mixture was stirred at room temperature and monitored by TLC. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was directly purified by flash column chromatography on silica gel to afford the corresponding Michael adduct.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
